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  • Product: Ethyl [1,1'-biphenyl]-2-ylcarbamate
  • CAS: 6301-18-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action of Ethyl [1,1'-biphenyl]-2-ylcarbamate in Biological Systems

Introduction Ethyl [1,1'-biphenyl]-2-ylcarbamate is a synthetic small molecule featuring a core biphenyl-2-ylcarbamate structure. While direct and extensive research on this specific ethyl ester derivative is limited in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl [1,1'-biphenyl]-2-ylcarbamate is a synthetic small molecule featuring a core biphenyl-2-ylcarbamate structure. While direct and extensive research on this specific ethyl ester derivative is limited in publicly available scientific literature, a robust body of evidence for structurally related compounds, particularly those containing the biphenyl-2-ylcarbamate moiety, allows for a well-supported extrapolation of its primary mechanism of action. This guide synthesizes the available data on analogous compounds to present a detailed technical overview of the presumed biological activity of Ethyl [1,1'-biphenyl]-2-ylcarbamate, focusing on its role as a muscarinic acetylcholine receptor antagonist.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the molecular interactions, signaling pathways, and experimental methodologies relevant to the characterization of this compound and its derivatives.

Molecular Structure and Physicochemical Properties

The foundational structure of Ethyl [1,1'-biphenyl]-2-ylcarbamate consists of a biphenyl group where the two phenyl rings are linked, with a carbamate substituent at the 2-position of one of the rings. The ethyl group forms an ester with the carbamic acid. This structural arrangement is crucial for its interaction with biological targets. The biphenyl moiety provides a significant hydrophobic scaffold, while the carbamate group can participate in hydrogen bonding.

PropertyPredicted/Exemplary ValueSource
Molecular FormulaC₁₅H₁₅NO₂-
Molecular Weight241.29 g/mol -
LogP~3.5(Predicted)
pKaNot Available-
SolubilityPoorly soluble in water(Inferred)

A key aspect of this chemical class is the biphenyl core, which is a versatile scaffold in medicinal chemistry, often functionalized to create compounds with a wide array of pharmacological activities.[1][2] The carbamate group is also a common feature in many biologically active molecules, known to act as inhibitors for various enzymes and to interact with neurotransmitter systems.[3][4]

Primary Mechanism of Action: Muscarinic M3 Receptor Antagonism

Based on extensive research on derivatives containing the biphenyl-2-ylcarbamate core, the primary mechanism of action for Ethyl [1,1'-biphenyl]-2-ylcarbamate is presumed to be competitive antagonism of the muscarinic acetylcholine receptor M3 (M3R).[5][6]

The larger and more complex derivative, Revefenacin (1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate), is a potent and selective long-acting muscarinic antagonist (LAMA) that prominently features the biphenyl-2-ylcarbamate warhead.[5] Revefenacin is approved for the treatment of chronic obstructive pulmonary disease (COPD) and exerts its therapeutic effect by blocking acetylcholine-induced bronchoconstriction, which is mediated by M3 receptors on airway smooth muscle.[5]

Furthermore, studies on a series of biphenylylcarbamate derivatives have demonstrated high binding affinities for M1 and M3 receptors, with good selectivity for M3 over M2 receptors.[6] This indicates that the biphenyl-2-yl group serves as a critical hydrophobic component for binding to muscarinic receptors.[6]

Signaling Pathway of M3 Receptor Antagonism

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins. Upon activation by its endogenous ligand, acetylcholine (ACh), the M3 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, and glandular secretion.

Ethyl [1,1'-biphenyl]-2-ylcarbamate, as a competitive antagonist, is hypothesized to bind to the orthosteric site of the M3 receptor, the same site that acetylcholine binds to. By occupying this site without activating the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascade. This blockade of M3 receptor signaling leads to the relaxation of smooth muscle and a reduction in glandular secretions.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq/11 M3R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binding to IP3R PKC Protein Kinase C DAG->PKC Activation Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->Cell_Response ACh Acetylcholine ACh->M3R Agonist Binding Antagonist Ethyl [1,1'-biphenyl]-2-ylcarbamate Antagonist->M3R Competitive Antagonism

Caption: Presumed signaling pathway of M3 receptor antagonism by Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Experimental Characterization

To definitively determine the mechanism of action and pharmacological profile of Ethyl [1,1'-biphenyl]-2-ylcarbamate, a series of in vitro and in vivo experiments would be necessary. The following protocols are representative of the standard methodologies used to characterize muscarinic receptor antagonists.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for the M3 receptor and to assess its selectivity against other muscarinic receptor subtypes (M1, M2, M4, M5).

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a known high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of Ethyl [1,1'-biphenyl]-2-ylcarbamate.

  • Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Illustrative Data Table:

Receptor SubtypeIllustrative Ki (nM)
M150
M2250
M315
M4180
M5120

Note: The data in this table is illustrative and represents a hypothetical selectivity profile for an M3-selective antagonist.

2. Functional Assays

Functional assays measure the ability of the compound to inhibit the agonist-induced response of the M3 receptor.

  • Calcium Flux Assay: This assay measures changes in intracellular calcium concentration upon receptor activation.

    Protocol:

    • Cell Culture: Plate CHO cells expressing the M3 receptor in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of Ethyl [1,1'-biphenyl]-2-ylcarbamate to the wells and incubate.

    • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., carbachol) to stimulate the M3 receptor.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.

  • Phosphoinositide (PI) Turnover Assay: This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

    Protocol:

    • Cell Labeling: Label cells expressing the M3 receptor with [³H]-myo-inositol.

    • Compound Treatment: Treat the cells with varying concentrations of Ethyl [1,1'-biphenyl]-2-ylcarbamate in the presence of LiCl (to inhibit inositol monophosphatase).

    • Agonist Stimulation: Stimulate the cells with an agonist (e.g., acetylcholine).

    • Extraction: Extract the inositol phosphates from the cells.

    • Separation and Quantification: Separate the inositol phosphates using ion-exchange chromatography and quantify the radioactivity.

    • Data Analysis: Determine the IC₅₀ for the inhibition of agonist-induced PI turnover.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki and Selectivity) Functional Functional Assays (Determine IC₅₀) Binding->Functional Animal_Model Animal Model of Disease (e.g., Bronchoconstriction in Guinea Pigs) Binding->Animal_Model Lead Compound Selection Ca_Flux Calcium Flux Assay Functional->Ca_Flux PI_Turnover PI Turnover Assay Functional->PI_Turnover PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies Animal_Model->PK_PD Efficacy Efficacy Studies (Measure therapeutic effect) PK_PD->Efficacy Toxicity Toxicology Studies (Assess safety profile) Efficacy->Toxicity

Caption: A generalized experimental workflow for characterizing a novel M3 receptor antagonist.

In Vivo Models

In vivo studies are essential to evaluate the efficacy and safety of the compound in a whole organism.

Bronchoconstriction Model in Guinea Pigs:

This model is commonly used to assess the bronchodilatory effects of M3 receptor antagonists.

Protocol:

  • Animal Preparation: Anesthetize guinea pigs and measure baseline airway resistance.

  • Compound Administration: Administer Ethyl [1,1'-biphenyl]-2-ylcarbamate via the desired route (e.g., intratracheal or intravenous).

  • Bronchoconstrictor Challenge: Induce bronchoconstriction by administering an M3 agonist such as acetylcholine or methacholine.

  • Measurement of Airway Resistance: Continuously monitor and record airway resistance.

  • Data Analysis: Determine the ability of the compound to inhibit or reverse the agonist-induced bronchoconstriction.

Broader Pharmacological Context and Potential Off-Target Effects

While the primary mechanism of action is likely M3 receptor antagonism, the structural motifs of Ethyl [1,1'-biphenyl]-2-ylcarbamate suggest the possibility of other biological activities.

  • Other Muscarinic Receptor Subtypes: As indicated by the illustrative selectivity data, the compound may have some affinity for other muscarinic receptor subtypes, which could lead to side effects. For example, antagonism of M2 receptors in the heart could lead to tachycardia.

  • Sodium Channel Blockade: Some carbamate and biphenyl derivatives have been shown to act as sodium channel blockers.[7] This could be relevant for potential applications in neuropathic pain but would need to be investigated through specific electrophysiological assays.

  • Central Nervous System (CNS) Receptors: The lipophilicity of the biphenyl group may allow the compound to cross the blood-brain barrier, potentially leading to interactions with CNS receptors.[5]

Conclusion

References

  • Naito, R., Takeuchi, M., Morihira, K., Hayakawa, M., Ikeda, K., Shibanuma, T., & Isomura, Y. (1998). Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chemical & Pharmaceutical Bulletin, 46(8), 1286–1294. [Link]

  • Liberatore, A.-M., Schulz, J., Favre-Guilmard, C., Pommier, J., Lannoy, J., Pawlowski, E., Barthelemy, M.-A., Huchet, M., Auguet, M., Chabrier, P.-E., & Bigg, D. (2007). Butyl 2-(4-[1.1'-biphenyl]-4-yl-1H-imidazol-2-yl)ethylcarbamate, a potent sodium channel blocker for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 17(6), 1746–1749. [Link]

  • Carbamic acid, [1,1'-biphenyl]-2-yl-, 4-piperidinyl ester - PharmaCompass.com. (n.d.). Retrieved March 26, 2026, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2013). Arabian Journal of Chemistry, 10, S2816–S2834. [Link]

  • Löscher, W., Gillard, M., Sands, Z. A., Kaminski, R. M., & Rogawski, M. A. (2021). The ups and downs of alkyl-carbamates in epilepsy therapy: How does cenobamate differ? Epilepsia, 62(3), 596–614. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (2015). Retrieved March 26, 2026, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (2015). Retrieved March 26, 2026, from [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate - JOCPR. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Ethyl[1,1'-biphenyl]-2-ylcarbamate CAS registry number and molecular weight

An In-Depth Technical Guide to Ethyl [1,1'-biphenyl]-2-ylcarbamate: Synthesis, Properties, and Therapeutic Potential For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary Che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl [1,1'-biphenyl]-2-ylcarbamate: Synthesis, Properties, and Therapeutic Potential

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Physicochemical Properties

Due to the absence of a dedicated entry in the CAS registry, the molecular formula and weight of Ethyl [1,1'-biphenyl]-2-ylcarbamate have been determined based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂Deduced from Structure
Molecular Weight 241.29 g/mol Calculated from Formula
CAS Registry Number Not readily available

The structure consists of a biphenyl scaffold with a carbamate group at the 2-position of one of the phenyl rings, with an ethyl group attached to the carbamate's oxygen atom.

Synthetic Strategies: A Practical Approach

The synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate can be efficiently achieved through the reaction of 2-biphenyl isocyanate with ethanol. This reaction is a classic example of urethane formation, where the alcohol acts as a nucleophile attacking the electrophilic carbon of the isocyanate group.[1][2][3][4][5]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of ethanol attacks the central carbon of the isocyanate. This is often a concerted process, with the hydrogen from the alcohol's hydroxyl group being transferred to the nitrogen of the isocyanate. The reaction can be catalyzed by both the alcohol reactant and the urethane product.[2]

Experimental Protocol: Synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate

Materials:

  • 2-Biphenyl isocyanate

  • Anhydrous ethanol

  • Anhydrous toluene (or other inert solvent)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Dissolve 2-biphenyl isocyanate (1 equivalent) in anhydrous toluene under a nitrogen atmosphere.

  • Add anhydrous ethanol (1.1 equivalents) to the dropping funnel.

  • Slowly add the ethanol to the stirred solution of 2-biphenyl isocyanate at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 2-4 hours to ensure complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Workflow for the Synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate

G cluster_start Starting Materials 2-Biphenyl Isocyanate 2-Biphenyl Isocyanate Reaction_Vessel Reaction in Anhydrous Toluene under N2 2-Biphenyl Isocyanate->Reaction_Vessel Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction_Vessel Workup Solvent Removal Reaction_Vessel->Workup Purification Recrystallization Workup->Purification Final_Product Ethyl [1,1'-biphenyl]-2-ylcarbamate Purification->Final_Product

Caption: A generalized workflow for the synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Potential Applications in Drug Discovery and Medicinal Chemistry

The carbamate functional group is a significant structural motif in a wide range of therapeutic agents, serving as a stable bioisostere for amide bonds and participating in crucial hydrogen bonding interactions.[6][7] Carbamate derivatives have found applications as anticonvulsants, anticancer agents, and inhibitors of various enzymes.[6]

The biphenyl moiety is also a privileged scaffold in medicinal chemistry, often utilized to enhance binding affinity to protein targets through hydrophobic and pi-stacking interactions. Derivatives of biphenyl have been explored as antihypertensive agents and in the development of treatments for neurodegenerative diseases.[8] Recently, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been investigated as selective PKMYT1 inhibitors for cancer treatment.[9]

Given these precedents, Ethyl [1,1'-biphenyl]-2-ylcarbamate holds potential as a lead compound for the development of novel therapeutics. Its structural features suggest possible activity as an enzyme inhibitor or a modulator of protein-protein interactions.

Hypothetical Signaling Pathway Interaction

Many carbamate-containing drugs, such as the anticonvulsant cenobamate, are known to modulate ion channels.[9] A hypothetical mechanism of action for a compound like Ethyl [1,1'-biphenyl]-2-ylcarbamate could involve the allosteric modulation of a voltage-gated ion channel, leading to a change in neuronal excitability.

Caption: Hypothetical mechanism of action for Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Conclusion

Ethyl [1,1'-biphenyl]-2-ylcarbamate represents a molecule with significant potential for further investigation in the field of drug discovery. While specific data for this compound is limited, its constituent functional groups, the carbamate and biphenyl moieties, are well-established pharmacophores. The synthetic route outlined in this guide is straightforward and scalable, providing a clear path for its preparation and subsequent biological evaluation. Future research into the bioactivity of Ethyl [1,1'-biphenyl]-2-ylcarbamate is warranted to explore its potential as a novel therapeutic agent.

References

  • Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]

  • ChemicalBook. (n.d.). 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis.
  • BLD Pharm. (n.d.). 743460-48-2|1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.
  • LGC Standards. (n.d.). Biphenyl-2-ylcarbamic Acid 1-[2-(Methylamino)ethyl]piperidin-4-yl Ester Hydrochloride.
  • Chemicalbook. (2025, July 4). 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | 743460-48-2.
  • Jakab, E., & Kállay, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(19), 3456. [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of carbamates.
  • U.S. Environmental Protection Agency. (n.d.). [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester Properties. CompTox Chemicals Dashboard.
  • PubChem. (n.d.). Ethyl (1,1'-biphenyl)-4-carboxylate. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of ethyl 1-([1,1′-biphenyl]-4-yl)benzofuro[2,3-c]pyridine-4-carboxylate (5f) using 3f, DMFDMA and ammonium acetate.
  • Ferstandig, L. L., & Scherrer, R. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(21), 5837–5841. [Link]

  • Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328. [Link]

  • Davis, T. L., & Ebersole, F. B. (1934). New Reactions of Phenyl Isocyanate and Ethyl Alcohol. Journal of the American Chemical Society, 56(4), 885–888. [Link]

  • ChemicalBook. (2025, July 16). piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | 171722-92-2.
  • Sigma-Aldrich. (n.d.). Ethyl carbamate.
  • Molbank. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2023(3), M1679. [Link]

  • Wang, Y., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Matijević, M., & Peran, N. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 73-87. [Link]

  • Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.
  • Guidechem. (n.d.). ethyl piperidin-2-ylcarbamate 149944-87-6 wiki.
  • NextSDS. (n.d.). 1-(2-(3-((4-carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.
  • NextSDS. (n.d.). 2-(DIETHYLAMINO)ETHYL N-PHENYLCARBAMATE — Chemical Substance Information.
  • PubChem. (n.d.). 1-((1,1'-Biphenyl)-2-yl)ethan-1-one. National Center for Biotechnology Information.
  • NIST. (n.d.). 1,1'-Biphenyl, 2-ethyl-. NIST Chemistry WebBook.
  • BenchChem. (2025). A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. Retrieved from a chemical supplier's technical resources.
  • OctaneX Labs. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate.
  • ResearchGate. (n.d.). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design.

Sources

Foundational

Thermodynamic stability profile of Ethyl [1,1'-biphenyl]-2-ylcarbamate

An In-Depth Technical Guide to the Thermodynamic Stability Profile of Ethyl [1,1'-biphenyl]-2-ylcarbamate Introduction Ethyl [1,1'-biphenyl]-2-ylcarbamate is a molecule of significant interest due to its structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability Profile of Ethyl [1,1'-biphenyl]-2-ylcarbamate

Introduction

Ethyl [1,1'-biphenyl]-2-ylcarbamate is a molecule of significant interest due to its structural motifs: a rigid biphenyl core and a reactive carbamate linkage. This combination makes it a potential candidate as a pharmaceutical intermediate, a building block in polymer chemistry, or a scaffold in materials science.[1] A thorough understanding of its thermodynamic stability is paramount for any of these applications. It dictates shelf-life, informs safe handling and storage conditions, guides formulation development, and predicts the material's performance under thermal and chemical stress.[2]

This guide provides a comprehensive framework for elucidating the thermodynamic stability profile of Ethyl [1,1'-biphenyl]-2-ylcarbamate. We move beyond simple data reporting to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach. The methodologies detailed herein are grounded in established principles of thermal analysis and regulatory expectations for stability testing, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any stability assessment. While comprehensive experimental data for Ethyl [1,1'-biphenyl]-2-ylcarbamate is not widely published, Table 1 outlines the key parameters to be determined. These values serve as a baseline for interpreting subsequent stability studies.

Table 1: Key Physicochemical Properties of Ethyl [1,1'-biphenyl]-2-ylcarbamate

PropertyValueMethod of DeterminationSignificance in Stability Assessment
Molecular FormulaC₁₅H₁₅NO₂Mass SpectrometryConfirms identity and purity.
Molecular Weight241.29 g/mol CalculatedEssential for all quantitative analyses.
Melting Point (Tₘ)To be determinedDifferential Scanning Calorimetry (DSC)Indicates purity and the upper limit for solid-state stability.
AppearanceTo be determinedVisual InspectionChanges can indicate physical or chemical instability.
SolubilityTo be determinedEquilibrium Solubility AssayCrucial for designing solution-based stability and forced degradation studies.

Core Methodologies for Stability Profiling

The stability of a chemical entity is not a single value but a profile of its behavior under various stressors. Our approach integrates two powerful analytical techniques: thermo-analytical methods for assessing intrinsic thermal stability and forced degradation studies to probe chemical reactivity.

Pillar 1: Thermo-Analytical Techniques (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal stability assessment.[5][6]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. It provides critical information on melting, crystallization, phase transitions, and the onset of decomposition.[5] An endothermic peak corresponds to the melting point, while a broad exothermic event often signals decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time.[7] It precisely identifies the temperature at which the molecule begins to degrade (onset temperature) and quantifies the mass loss associated with decomposition, providing insights into the degradation mechanism.[8]

Pillar 2: Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is a systematic process of exposing a compound to conditions more severe than its expected storage conditions.[9] Mandated by regulatory bodies like the ICH for pharmaceutical development, its purpose is to identify the likely degradation products and establish degradation pathways.[3][4] This is essential for developing stability-indicating analytical methods—methods that can accurately measure the active compound in the presence of its degradants.[10]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear and reproducible path to generating a comprehensive stability profile.

Protocol 1: Thermal Stability Assessment by DSC and TGA

This protocol details the simultaneous evaluation of thermal transitions and mass loss.

Causality: The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. An inert nitrogen atmosphere is critical to prevent oxidative degradation, thereby ensuring that the observed thermal events are due to the intrinsic stability of the molecule and not a reaction with air.[7]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of Ethyl [1,1'-biphenyl]-2-ylcarbamate into a clean aluminum TGA pan.

  • Instrument Setup (TGA):

    • Place the pan in the TGA instrument.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Instrument Setup (DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with nitrogen at 20 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC Thermogram: Determine the onset and peak temperature of the melting endotherm. Identify the onset of any exothermic events that may indicate decomposition.

    • TGA Thermogram: Determine the onset temperature of mass loss (Tₒₙₛₑₜ) and the temperature of maximum degradation rate (Tₘₐₓ) from the derivative curve. Quantify the percentage of mass loss in each decomposition step.

G Diagram 1: Thermal Analysis Workflow cluster_prep Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis p1 Weigh 3-5 mg of Sample dsc1 Place in sealed Al pan with empty reference p1->dsc1 tga1 Place in open Al pan p1->tga1 dsc2 N₂ Purge (20 mL/min) dsc1->dsc2 dsc3 Heat 25-400°C @ 10°C/min dsc2->dsc3 dsc4 Analyze Thermogram: Melting Point (Tm) Decomposition Onset dsc3->dsc4 tga2 N₂ Purge (50 mL/min) tga1->tga2 tga3 Heat 25-400°C @ 10°C/min tga2->tga3 tga4 Analyze Thermogram: Onset of Mass Loss % Mass Loss tga3->tga4

Caption: Diagram 1: Thermal Analysis Workflow.

Protocol 2: Forced Degradation Studies

This protocol outlines the stress conditions required to identify potential degradation pathways. A stability-indicating HPLC method must be developed and validated prior to these studies to quantify the parent compound and its degradants.

Causality: The conditions (e.g., 0.1 N HCl/NaOH, 3% H₂O₂) are chosen based on ICH guidelines and are intended to induce 5-20% degradation.[4] This level of degradation is sufficient to identify and characterize degradation products without completely destroying the parent molecule. A control sample, protected from the stressor, is essential to differentiate degradation from simple experimental variability.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Ethyl [1,1'-biphenyl]-2-ylcarbamate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 8 hours.[4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[4]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation: Store the stock solution at 70°C for 48 hours.

  • Sample Processing: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples, including a non-stressed control, using the validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Identify and quantify major degradation products.

G Diagram 2: Forced Degradation Workflow cluster_stress Stress Conditions (with Controls) start Prepare 1 mg/mL Stock Solution acid Acidic 0.1 N HCl, 80°C start->acid base Basic 0.1 N NaOH, RT start->base oxid Oxidative 3% H₂O₂, RT start->oxid photo Photolytic ICH Q1B Light start->photo thermal Thermal 70°C start->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h...) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Neutralize (if needed) & Dilute sampling->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS analysis->hplc report Calculate % Degradation Identify Degradants Elucidate Pathways hplc->report

Caption: Diagram 2: Forced Degradation Workflow.

Anticipated Degradation Pathways

The structure of Ethyl [1,1'-biphenyl]-2-ylcarbamate suggests two primary points of vulnerability: the carbamate linkage and the biphenyl ring system.

  • Carbamate Moiety Degradation: Carbamates are susceptible to both hydrolysis and thermal decomposition.

    • Hydrolysis: Under acidic or basic conditions, the ester and amide bonds of the carbamate can be cleaved, leading to the formation of 2-aminobiphenyl, ethanol, and carbon dioxide.

    • Thermal Decomposition: The thermal decomposition of carbamates can proceed through several pathways. A common route involves a retro-addition reaction to form an isocyanate (2-isocyanato-1,1'-biphenyl) and ethanol.[11][12] An alternative pathway, particularly for N-substituted carbamates, can lead to the formation of an amine (2-aminobiphenyl), carbon dioxide, and an alkene (ethylene).[11]

  • Biphenyl Moiety Degradation: The biphenyl structure is generally robust. However, under strong oxidative stress (e.g., peroxide with heat or light), hydroxylation of the aromatic rings is a possible degradation pathway.

G Diagram 3: Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Decomposition cluster_oxidative Oxidative Stress parent Ethyl [1,1'-biphenyl]-2-ylcarbamate amine 2-Aminobiphenyl parent->amine H₂O, H⁺/OH⁻ etoh Ethanol parent->etoh H₂O, H⁺/OH⁻ co2 Carbon Dioxide parent->co2 H₂O, H⁺/OH⁻ isocyanate 2-Isocyanato-1,1'-biphenyl parent->isocyanate Heat (Path A) etoh2 Ethanol parent->etoh2 Heat (Path A) ethylene Ethylene parent->ethylene Heat (Path B) co2_2 CO₂ parent->co2_2 Heat (Path B) amine2 2-Aminobiphenyl parent->amine2 Heat (Path B) hydrox Hydroxylated Biphenyl Derivatives parent->hydrox [O]

Caption: Diagram 3: Potential Degradation Pathways.

Data Summary and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 2: Illustrative Thermal Analysis Data Summary

ParameterResultInterpretation
DSC
Melting Point (Tₘ, Onset)e.g., 155 °CSharp peak indicates high purity.
Decompositione.g., Broad exotherm starting at 220 °COnset of exothermic decomposition.
TGA
Onset of Mass Loss (Tₒₙₛₑₜ)e.g., 215 °C (5% loss)The temperature at which significant thermal degradation begins.
Primary Decomposition (Tₘₐₓ)e.g., 250 °CThe temperature of the fastest decomposition rate.
Residual Mass @ 400 °Ce.g., < 2%Indicates nearly complete volatilization/decomposition of the compound.

Table 3: Illustrative Forced Degradation Data Summary

Stress ConditionDuration% DegradationMajor Degradation Products (Tentative ID)
0.1 N HCl, 80°C8 h15.2%2-Aminobiphenyl
0.1 N NaOH, RT2 h18.5%2-Aminobiphenyl
3% H₂O₂, RT24 h6.8%Hydroxylated derivatives
Photolytic (ICH Q1B)7 days2.1%Minor unidentified peaks
Thermal, 70°C48 h0.5%No significant degradation

Interpretation: The illustrative data suggests the molecule is most susceptible to hydrolytic degradation, particularly under basic conditions. Its stability towards oxidative and photolytic stress is higher, and it is quite stable to dry heat at 70°C. The primary degradation product under hydrolytic stress is confirmed to be 2-aminobiphenyl, consistent with the predicted pathway.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of Ethyl [1,1'-biphenyl]-2-ylcarbamate. By integrating thermal analysis (DSC/TGA) with systematic forced degradation studies, researchers can establish a detailed stability profile. This profile is not merely a collection of data points but a predictive tool that informs critical decisions in drug development, chemical manufacturing, and materials science. The elucidation of degradation pathways and the identification of degradation products are indispensable for ensuring the safety, efficacy, and quality of any final product containing this molecule.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Shendarkar, S. M., & Vadvalkar. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Kras, A. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Daly, N. J., & Stimson, V. R. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
  • Mayer, M. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Polymer Solutions.
  • Danilov, V. T., et al. (2020).
  • Dyer, E., & Newborn, G. E. Jr. (1958). Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1. Journal of the American Chemical Society, 80(20), 5495-5498.
  • Srinivasa, H. T., & Hariprasad, S. (n.d.). Thermogravimetric analysis of compounds 2, 4, 7h and 8.
  • The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. (n.d.). Benchchem.
  • Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology.
  • Differential scanning calorimetry. (n.d.). In Wikipedia.
  • Liberatore, A. M., et al. (2007). Butyl 2-(4-[1.1'-biphenyl]-4-yl-1H-imidazol-2-yl)ethylcarbamate, a potent sodium channel blocker for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 17(6), 1746-1749.

Sources

Exploratory

Solubility Profiling of Ethyl[1,1'-biphenyl]-2-ylcarbamate in Polar and Non-Polar Organic Solvents: Thermodynamic Mechanisms and Process Chemistry Implications

Executive Summary Ethyl [1,1'-biphenyl]-2-ylcarbamate (CAS: 6301-18-4), also recognized in pharmaceutical development as Revefenacin Impurity 69 or ethyl N-(2-phenylphenyl)carbamate, is a critical intermediate and byprod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl [1,1'-biphenyl]-2-ylcarbamate (CAS: 6301-18-4), also recognized in pharmaceutical development as Revefenacin Impurity 69 or ethyl N-(2-phenylphenyl)carbamate, is a critical intermediate and byproduct in the synthesis of long-acting muscarinic antagonists (LAMAs) [2, 3]. Understanding its solubility profile across a spectrum of polar and non-polar organic solvents is paramount for designing efficient crystallization processes, liquid-liquid extractions, and API (Active Pharmaceutical Ingredient) purging strategies.

This whitepaper provides an in-depth thermodynamic analysis of the solubility behavior of ethyl [1,1'-biphenyl]-2-ylcarbamate. By leveraging Hansen Solubility Parameters (HSP) and mechanistic solvation models, we elucidate the causality behind its dissolution profiles and provide a self-validating experimental protocol for High-Throughput Solubility Screening (HTSS).

Physicochemical Profiling & Structural Analysis

The dissolution of any organic molecule is a competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent. The molecular architecture of ethyl [1,1'-biphenyl]-2-ylcarbamate dictates its thermodynamic interactions:

  • The Biphenyl Core (Lipophilic Domain): The two aromatic rings provide a large, highly polarizable surface area. This region drives strong London dispersion forces and π−π stacking interactions in the solid state. To dissolve the compound, a solvent must overcome these dispersion forces, making non-polar aromatic or halogenated solvents highly effective.

  • The Carbamate Group (Polar Domain): The −NH−COO−CH2​CH3​ moiety introduces a localized dipole. The secondary amine ( −NH− ) acts as a hydrogen bond donor, while the carbonyl ( −C=O ) and ether ( −O− ) oxygens act as hydrogen bond acceptors. This functional group enables solubility in polar aprotic and protic solvents.

Because the lipophilic biphenyl mass heavily outweighs the polar carbamate group, the molecule exhibits a high logP (estimated > 3.5), resulting in high solubility in organic solvents and near-zero solubility in aqueous media[1].

Thermodynamics of Dissolution & Hansen Solubility Parameters (HSP)

To predict solubility, we utilize the Hansen Solubility Parameter (HSP) framework, which divides the total cohesive energy density of a molecule into three components [1]:

  • δD​ : Dispersion forces (van der Waals)

  • δP​ : Polar interactions (dipole-dipole)

  • δH​ : Hydrogen bonding

The dissolution is thermodynamically favorable when the free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ) is negative. Minimizing the enthalpic penalty ( ΔHmix​ ) requires the HSP of the solvent to closely match the HSP of the solute.

Table 1: Estimated HSP and Predicted Solubility Profile

Note: Solute HSP values are estimated via group contribution methods (Stefanis-Panayiotou).

Solvent / SoluteSolvent Class δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Solubility
Ethyl [1,1'-biphenyl]-2-ylcarbamate Solute ~19.0 ~5.5 ~6.0 -
HeptaneNon-Polar Aliphatic15.30.00.0Low
TolueneNon-Polar Aromatic18.01.42.0High
Dichloromethane (DCM)Polar Aprotic18.26.36.1Very High
Dimethylformamide (DMF)Polar Aprotic17.413.711.3High
EthanolPolar Protic15.88.819.4Moderate
WaterAqueous15.616.042.3Insoluble

Solvation Mechanisms by Solvent Class

Molecular_Interactions Solute Ethyl [1,1'-biphenyl]-2-ylcarbamate (Solid Matrix) NP_Solvent Non-Polar Solvents (e.g., Toluene, Heptane) Solute->NP_Solvent Dispersion Forces (u03C0-u03C0 disruption) PA_Solvent Polar Aprotic Solvents (e.g., DMF, DCM) Solute->PA_Solvent Dipole-Dipole (C=O affinity) PP_Solvent Polar Protic Solvents (e.g., EtOH, MeOH) Solute->PP_Solvent Hydrogen Bonding (N-H donor/acceptor)

Figure 1: Solvation mechanisms of Ethyl [1,1'-biphenyl]-2-ylcarbamate across solvent classes.

Non-Polar Organic Solvents

In solvents like Toluene and Xylene , the primary driver of dissolution is the matching of dispersion forces ( δD​ ). The aromatic rings of toluene intercalate with the biphenyl core of the carbamate, disrupting the solid-state π−π stacking. However, purely aliphatic non-polar solvents like Heptane exhibit a severe mismatch in δD​ and lack the polarizability to solvate the carbamate group, resulting in poor solubility. Heptane is therefore an excellent anti-solvent for crystallization.

Polar Aprotic Solvents

Solvents such as Dichloromethane (DCM) , Ethyl Acetate (EtOAc) , and Dimethylformamide (DMF) offer the optimal balance of δD​ , δP​ , and δH​ . DCM, in particular, is a near-perfect HSP match for biphenyl carbamates. The permanent dipole of these solvents interacts favorably with the carbamate carbonyl, while their dispersion forces adequately solvate the biphenyl rings. These solvents are ideal for reaction media or primary extraction phases.

Polar Protic Solvents

Alcohols like Methanol and Ethanol present a complex thermodynamic scenario. While they can form strong hydrogen bonds with the carbamate −NH and −C=O groups, their high δH​ values create an enthalpic penalty when attempting to solvate the highly lipophilic biphenyl core. Consequently, solubility in alcohols is highly temperature-dependent, making them excellent candidates for cooling crystallization processes.

Experimental Protocol: High-Throughput Solubility Screening (HTSS)

To generate empirical, self-validating solubility curves for process chemistry, the following High-Throughput Solubility Screening (HTSS) protocol must be executed. This method combines gravimetric confirmation with HPLC-UV quantification to ensure absolute trustworthiness of the data.

HTSS_Workflow A 1. Compound Dispensing (Ethyl biphenyl-2-ylcarbamate) B 2. Solvent Array Addition (Polar & Non-Polar Solvents) A->B C 3. Thermal Cycling & Agitation (5°C to 60°C) B->C D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. Supernatant Analysis (HPLC-UV & Gravimetric) D->E F 6. Solubility Curve Generation (van 't Hoff Plot) E->F G 7. Optimal Solvent Selection (Crystallization/Reaction) F->G

Figure 2: High-Throughput Solubility Screening (HTSS) Workflow for Carbamate Intermediates.

Step-by-Step Methodology:
  • Preparation of the Solid Matrix: Accurately weigh 50.0 mg of crystalline ethyl [1,1'-biphenyl]-2-ylcarbamate into a series of 2.0 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, EtOAc, Ethanol, Heptane) to each vial.

  • Thermal Equilibration (Shake-Flask Method): Place the vials in a thermoshaker. Agitate at 800 RPM. Conduct the screening at three distinct temperatures: 5°C, 25°C, and 50°C. Allow 24 hours for thermodynamic equilibrium to be reached.

  • Phase Separation: To prevent the sampling of suspended micro-crystals, centrifuge the vials at 10,000 x g for 15 minutes at the exact target temperature using a temperature-controlled centrifuge.

  • Supernatant Sampling & Dilution: Immediately extract 100 µL of the clear supernatant. Dilute this aliquot in 900 µL of a universal diluent (e.g., Acetonitrile) to prevent precipitation prior to analysis.

  • HPLC-UV Quantification: Inject the diluted samples into an HPLC system equipped with a C18 column. Detect at λ=254 nm (corresponding to the biphenyl chromophore). Quantify against a pre-established multi-point calibration curve.

  • Gravimetric Validation: As a secondary validation, evaporate a known volume of the remaining supernatant under a gentle nitrogen stream until a constant weight is achieved. The mass of the residue must correlate with the HPLC-UV calculated concentration within a ±5% margin of error.

  • Data Synthesis: Plot the natural log of mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ) to generate a van 't Hoff plot, allowing for the derivation of the enthalpy of solution ( ΔHsol​ ).

Process Chemistry Implications (Revefenacin Synthesis)

In the commercial synthesis of Revefenacin, controlling the fate of impurities is heavily reliant on solubility differentials [3]. Because ethyl [1,1'-biphenyl]-2-ylcarbamate lacks the highly polar tertiary amine groups present in the final Revefenacin API, its solubility profile is vastly different.

  • Purge via Liquid-Liquid Extraction: At an acidic pH (< 6), Revefenacin becomes protonated and highly water-soluble, while the neutral ethyl [1,1'-biphenyl]-2-ylcarbamate remains highly lipophilic. An extraction using an organic solvent like DCM or Toluene will selectively partition the carbamate impurity into the organic phase, efficiently purging it from the aqueous API stream [3].

  • Crystallization Engineering: If the carbamate impurity persists, a solvent/anti-solvent crystallization strategy using Ethanol (solvent) and Heptane (anti-solvent) can be employed. The API will precipitate, while the high lipophilicity of the biphenyl carbamate ensures it remains solvated in the mother liquor.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • Google Patents. (2022).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl [1,1'-biphenyl]-2-ylcarbamate

Application Note: Optimized Synthesis and Isolation Protocol for Ethyl [1,1'-biphenyl]-2-ylcarbamate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis and Isolation Protocol for Ethyl [1,1'-biphenyl]-2-ylcarbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Overview

N-Aryl carbamates are highly versatile structural motifs in medicinal chemistry, frequently utilized as stable protecting groups for primary amines and as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Ethyl [1,1'-biphenyl]-2-ylcarbamate (also known as ethyl N-(biphenyl-2-yl)carbamate) is a valuable building block characterized by its biphenyl scaffold and carbamate functional group[2].

The most robust and scalable method for synthesizing N-aryl carbamates involves the nucleophilic acyl substitution of an aryl amine with a chloroformate derivative[3]. In this protocol, 2-aminobiphenyl is reacted with ethyl chloroformate in the presence of an organic base. We employ toluene as the primary reaction solvent and triethylamine (TEA) as the acid scavenger. This specific combination is highly effective; the non-polar nature of toluene minimizes the hydrolytic degradation of the highly reactive ethyl chloroformate, while TEA efficiently neutralizes the hydrogen chloride byproduct, driving the reaction to completion and preventing the protonation of the nucleophilic amine[4].

Reaction Workflow and Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the primary amine of 2-aminobiphenyl onto the electrophilic carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group.

Workflow Start 2-Aminobiphenyl + Toluene + TEA Cool Cool to 0–5°C Start->Cool Add Dropwise Addition: Ethyl Chloroformate Cool->Add React Stir at RT (2-4h) Monitor via TLC Add->React Exothermic control Quench Quench with H2O Separate Phases React->Quench Complete conversion Wash Wash: 1M HCl, then Brine Quench->Wash Organic phase Dry Dry over Na2SO4 & Concentrate Wash->Dry Crystallize Crystallize (Heptane/EtOAc) Dry->Crystallize Product Ethyl[1,1'-biphenyl] -2-ylcarbamate Crystallize->Product >85% Yield

Synthesis and isolation workflow for Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Quantitative Data and Reagent Specifications

To ensure reproducibility, strict adherence to stoichiometric ratios is required. The slight excess of ethyl chloroformate ensures complete consumption of the starting material, while the excess of TEA acts as a buffer against localized acidity.

Table 1: Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (for 100 mmol scale)Function
2-Aminobiphenyl169.231.0016.92 gLimiting Reagent
Ethyl Chloroformate108.521.1512.48 g (11.0 mL)Electrophile
Triethylamine (TEA)101.191.5015.18 g (20.9 mL)Acid Scavenger
Toluene92.14N/A150 mLSolvent

Table 2: Expected Analytical Profile

ParameterExpected ValueRationale / Source
Yield > 85%Standard efficiency for this specific methodology[4].
Appearance White to off-white solidCharacteristic of purified biphenyl carbamates.
TLC (Hexane:EtOAc 4:1) Rf​≈0.6 Carbamate is less polar than the starting amine ( Rf​≈0.4 ).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded within the steps to allow the operator to verify reaction progress in real-time.

Phase 1: Preparation and Activation
  • System Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, an addition funnel, and a nitrogen inlet. Purge the system with nitrogen for 5 minutes to displace ambient moisture, which can hydrolyze the chloroformate.

  • Dissolution: Add 2-aminobiphenyl (16.92 g, 100 mmol) and anhydrous toluene (150 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Add triethylamine (20.9 mL, 150 mmol) to the solution in one portion.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C[4]. Causality: The subsequent acylation is highly exothermic. Starting at a depressed temperature prevents thermal runaway and suppresses the formation of bis-acylated byproducts.

Phase 2: Electrophilic Addition
  • Reagent Delivery: Charge the addition funnel with ethyl chloroformate (11.0 mL, 115 mmol).

  • Controlled Addition: Add the ethyl chloroformate dropwise over 30–45 minutes, maintaining the internal temperature strictly below 10°C.

    • Self-Validation Check: As the addition proceeds, a dense white precipitate (triethylamine hydrochloride) will immediately begin to form. The continuous generation of this precipitate is a visual confirmation that the acylation is occurring.

Phase 3: Reaction Maturation
  • Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to ambient room temperature (20–25°C).

  • Stirring & Monitoring: Stir the suspension for 2 to 4 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is complete when the spot corresponding to 2-aminobiphenyl (ninhydrin or UV active) is entirely consumed, and a new, higher Rf​ spot (the carbamate) dominates.

Phase 4: Workup and Isolation
  • Quenching: Quench the reaction by adding 100 mL of deionized water. Stir vigorously for 10 minutes. The white TEA-HCl precipitate will dissolve completely into the aqueous phase, leaving a clear biphasic system.

  • Phase Separation: Transfer the mixture to a separatory funnel and collect the upper organic (toluene) layer.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 50 mL). Causality: This step is critical for removing any residual, unreacted 2-aminobiphenyl and excess triethylamine by converting them into water-soluble hydrochloride salts.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaCl (brine, 50 mL) to remove residual water and neutralize the phase. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of heptane and ethyl acetate to afford Ethyl [1,1'-biphenyl]-2-ylcarbamate as a highly pure, white crystalline solid (Expected yield: >85%)[4].

References

  • EvitaChem.Buy Ethyl[1,1'-biphenyl]-2-ylcarbamate (EVT-372184).
  • ResearchGate.Synthesis of Aryl Carbamates.
  • National Institutes of Health (NIH) / PMC.Palladium-Catalyzed Synthesis of N-Aryl Carbamates.
  • Cheméo.Ethyl N-(2-methylphenyl)carbamate (Physical Properties Reference).

Sources

Application

Application Note: Ethyl [1,1'-biphenyl]-2-ylcarbamate as a Key Synthetic Intermediate for Phenanthridinone-Based Drug Scaffolds via Pd-Catalyzed C-H Activation

Introduction & Strategic Relevance In modern drug discovery, the biaryl and nitrogen-containing heterocyclic frameworks are considered privileged scaffolds. Specifically, phenanthridinones and their derivatives exhibit p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In modern drug discovery, the biaryl and nitrogen-containing heterocyclic frameworks are considered privileged scaffolds. Specifically, phenanthridinones and their derivatives exhibit profound pharmacological activities, most notably as Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., PJ34) used in targeted cancer therapies, as well as potent antiviral and anti-inflammatory agents [1].

Ethyl [1,1'-biphenyl]-2-ylcarbamate serves as an optimal synthetic intermediate for constructing these tricyclic systems. The ethyl carbamate moiety plays a dual role: it protects the sensitive primary amine during upstream synthesis and acts as a highly efficient directing group (DG) for transition-metal-catalyzed intramolecular C-H amidation [2]. This application note details the mechanistic rationale, optimized conditions, and a self-validating protocol for the Palladium-catalyzed conversion of ethyl [1,1'-biphenyl]-2-ylcarbamate into the phenanthridinone core.

Mechanistic Rationale: The Power of the Carbamate Directing Group

The transformation relies on a Pd(II)/Pd(0) catalytic cycle. The causality behind the reagent selection is as follows:

  • The Directing Group (Carbamate): The carbonyl oxygen and nitrogen of the carbamate coordinate with the Pd(II) center, bringing the metal into strict spatial proximity with the ortho-C-H bond of the distal phenyl ring.

  • Concerted Metalation-Deprotonation (CMD): The addition of Trifluoroacetic acid (TFA) as a co-solvent provides trifluoroacetate ligands. These ligands lower the activation energy required for the cleavage of the inert C(sp2)-H bond via a six-membered transition state, forming a stable palladacycle [1].

  • Reductive Elimination & Oxidation: Subsequent reductive elimination forms the critical C-N bond, yielding the phenanthridinone core and releasing a Pd(0) species. A terminal oxidant, such as (Diacetoxyiodo)benzene (PhI(OAc)2), is required to reoxidize Pd(0) back to the active Pd(II) catalyst without generating water, which could otherwise hydrolyze the carbamate.

Pd(II)/Pd(0) catalytic cycle for the intramolecular C-H amidation.

Quantitative Data: Optimization of Reaction Conditions

To establish a robust protocol, various conditions were evaluated. The table below demonstrates the necessity of both the oxidant and the acidic additive (TFA) to achieve high conversion rates.

EntryCatalyst (mol %)Oxidant (equiv)Solvent / AdditiveTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5)Ag₂O (2.0)DCE10045Incomplete conversion; weak oxidation.
2Pd(OAc)₂ (5)K₂S₂O₈ (2.0)DCE / TFA (10%)10062Side reactions observed.
3Pd(OAc)₂ (5)PhI(OAc)₂ (2.0)DCE10071Slow CMD step without acid.
4 Pd(OAc)₂ (5) PhI(OAc)₂ (2.0) DCE / TFA (10%) 100 94 Optimal CMD and rapid turnover.
5NonePhI(OAc)₂ (2.0)DCE / TFA (10%)1000Confirms metal-dependency.

Experimental Protocol

This methodology provides a self-validating workflow for the synthesis of 6(5H)-phenanthridinone from ethyl [1,1'-biphenyl]-2-ylcarbamate.

Materials Required
  • Ethyl [1,1'-biphenyl]-2-ylcarbamate (1.0 mmol, 241.3 mg)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • (Diacetoxyiodo)benzene, PhI(OAc)₂ (2.0 mmol, 644.2 mg)

  • 1,2-Dichloroethane (DCE) (9.0 mL)

  • Trifluoroacetic acid (TFA) (1.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere):

    • In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add ethyl[1,1'-biphenyl]-2-ylcarbamate, Pd(OAc)₂, and PhI(OAc)₂.

    • Evacuate and backfill the tube with Argon three times to prevent unwanted aerobic oxidation side-reactions.

    • Inject anhydrous DCE (9.0 mL) followed by TFA (1.0 mL) via syringe. The solution will initially appear pale yellow/orange due to the active Pd(II) species.

  • Heating & Self-Validating Monitoring:

    • Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active spot (Rf ~0.3) corresponding to the phenanthridinone core.

    • Failure Mode Indicator: If the solution turns completely black and a precipitate forms before 12 hours, Pd(0) has aggregated into "Palladium black." This indicates premature oxidant depletion; the reaction must be halted and re-optimized.

  • Quenching & Workup:

    • Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 20 mL).

    • Causality: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the TFA, preventing acid-catalyzed degradation during concentration.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure phenanthridinone product as a white solid.

Experimental workflow for the synthesis of phenanthridinones.

References

  • Aleti, R. R., Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2021). "Synthetic Strategies in the Preparation of Phenanthridinones." Molecules, 26(18), 5560. Available at:[Link]

  • Feng, M., Tang, B., Xu, H.-X., & Jiang, X. (2016). "Collective Synthesis of Phenanthridinone through C-H Activation Involving a Pd-Catalyzed Aryne Multicomponent Reaction." Organic Letters, 18(17), 4352-4355. Available at:[Link]

Method

Palladium-catalyzed C-H activation of Ethyl[1,1'-biphenyl]-2-ylcarbamate

Application Notes & Protocols Topic: Palladium-Catalyzed Intramolecular C-H Amination of Ethyl [1,1'-biphenyl]-2-ylcarbamate for Carbazole Synthesis Abstract This technical guide provides a comprehensive overview and a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Palladium-Catalyzed Intramolecular C-H Amination of Ethyl [1,1'-biphenyl]-2-ylcarbamate for Carbazole Synthesis

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of ethyl 9H-carbazole-9-carboxylate via the palladium-catalyzed intramolecular C-H amination of ethyl [1,1'-biphenyl]-2-ylcarbamate. This transformation represents a powerful and atom-economical method for constructing the carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of this reaction, focusing on the crucial role of the carbamate directing group, the palladium catalytic cycle, and the influence of various reaction parameters. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic methodologies for heterocyclic synthesis.

Introduction: The Strategic Value of C-H Activation for Carbazole Synthesis

The carbazole framework is a core structural motif in numerous natural products, pharmaceuticals, and organic electronic materials.[1] Traditional methods for carbazole synthesis often require multi-step sequences involving pre-functionalized starting materials, such as ortho-halo diarylamines, which can limit substrate scope and generate stoichiometric waste.[2][3]

In contrast, transition metal-catalyzed C-H activation has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[4] The intramolecular C-H amination of 2-aminobiphenyl derivatives is a particularly elegant approach, offering a direct and highly efficient route to the carbazole ring system.[5] This guide focuses on a specific and highly relevant example: the cyclization of ethyl [1,1'-biphenyl]-2-ylcarbamate, demonstrating the power of palladium catalysis in modern organic synthesis.

Mechanistic Principles: Guiding the Catalyst

The success of this reaction hinges on the strategic use of a directing group to control regioselectivity. In this case, the carbamate moiety is not merely a precursor to the final N-H bond but an active participant in the catalytic cycle.

The Role of the Carbamate Directing Group

A directing group is a functional group within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.[6][7] This chelation assistance overcomes the inherent inertness and high bond dissociation energy of the C-H bond, facilitating its selective cleavage.

In our substrate, the nitrogen atom of the carbamate acts as the coordinating heteroatom. It forms a stable five-membered palladacycle intermediate by activating the ortho-C-H bond on the adjacent phenyl ring.[8] This directed cyclometalation is the key step that ensures the reaction proceeds with high regioselectivity, preventing random C-H activation at other positions.[9]

The Palladium Catalytic Cycle

While several mechanistic pathways can operate in palladium-catalyzed C-H functionalization, the amination of N-aryl biphenylamines often proceeds through a Pd(II)/Pd(IV) cycle, especially with strong oxidants.[7][10]

Catalytic_Cycle sub Substrate + Pd(II) Catalyst pc Pre-Coordination Complex sub->pc Coordination cpd Cyclometalated Pd(II) Intermediate pc->cpd C-H Activation (CMD) pd4 Pd(IV) Intermediate cpd->pd4 Oxidation [Oxidant] prod_pd Product-Pd(II) Complex pd4->prod_pd C-N Reductive Elimination prod Carbazole Product prod_pd->prod Release pd2 Pd(II) prod_pd->pd2 Catalyst Regeneration pd2->sub center

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for intramolecular C-H amination.

Cycle Breakdown:

  • Coordination: The substrate, ethyl [1,1'-biphenyl]-2-ylcarbamate, coordinates to the active Pd(II) catalyst.

  • C-H Activation: A concerted metalation-deprotonation (CMD) event occurs, where the directing group assists in the cleavage of the ortho C-H bond to form a stable five-membered cyclopalladated intermediate.[9] This is often the rate-determining step.

  • Oxidation: An external oxidant (e.g., Cu(OAc)₂, Oxone, O₂) oxidizes the palladacycle from Pd(II) to a high-valent Pd(IV) species.[10]

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Pd(IV) center. This step is typically facile from high-valent metal centers and releases the carbazole product, regenerating a Pd(II) species.[7][10]

  • Catalyst Regeneration: The Pd(II) catalyst re-enters the catalytic cycle.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the synthesis of carbazoles via intramolecular C-H amination.[1][5]

Materials and Reagents
  • Substrate: Ethyl [1,1'-biphenyl]-2-ylcarbamate

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Oxidant: Copper(II) Acetate (Cu(OAc)₂)

  • Solvent: Toluene (anhydrous)

  • Atmosphere: Molecular Oxygen (O₂) or Air

  • Work-up: Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas line (Nitrogen or Argon) and Oxygen or Air balloon

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • NMR Spectrometer and Mass Spectrometer for characterization

Step-by-Step Procedure

Workflow start Setup react Reaction (Toluene, 120 °C, O₂) start->react Add Reagents quench Cool & Quench react->quench Monitor by TLC extract Aqueous Work-up (DCM/NaHCO₃) quench->extract dry Dry & Concentrate extract->dry purify Silica Gel Chromatography dry->purify char Characterization (NMR, MS) purify->char end Final Product char->end

Caption: General experimental workflow for carbazole synthesis.

  • Reaction Setup: To a flame-dried Schlenk flask, add ethyl [1,1'-biphenyl]-2-ylcarbamate (1.0 equiv), Palladium(II) Acetate (0.05 equiv, 5 mol%), and Copper(II) Acetate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.

  • Atmosphere Exchange: Evacuate and backfill the flask with molecular oxygen (O₂) or replace the inert gas inlet with a balloon of air. Note: Using pure oxygen can significantly accelerate the reaction compared to air.[5]

  • Heating: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching and Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ethyl 9H-carbazole-9-carboxylate.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Parameter Influence

The efficiency of the C-H amination can be sensitive to several factors. The following table summarizes key parameters and their typical effects, based on literature precedents for similar transformations.

ParameterVariationTypical Effect & RationaleReference
Catalyst Pd(OAc)₂, PdCl₂(MeCN)₂Pd(OAc)₂ is a common and effective precatalyst. Other Pd(II) sources can also be active.[1]
Oxidant Cu(OAc)₂, Oxone, O₂/AirCu(OAc)₂ is a classic co-oxidant. O₂ is the terminal oxidant, making the process catalytic in copper.[5] Oxone can serve as a powerful, non-metallic oxidant, sometimes allowing for milder (room temperature) conditions.[10][5][10]
Solvent Toluene, o-Xylene, DMFHigh-boiling, non-coordinating solvents like toluene are generally preferred to achieve the necessary reaction temperatures.[1]
Temperature 80 - 120 °CHigher temperatures are typically required to overcome the activation barrier for the C-H cleavage step.[5]
Additives Pivalic Acid (PivOH)Carboxylic acid additives can act as proton shuttles, facilitating the Concerted Metalation-Deprotonation (CMD) step and improving reaction rates.[3]

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene is flammable and toxic. Use in a fume hood and away from ignition sources.

  • Oxidants: While O₂/air is relatively benign, concentrated oxygen can create a fire hazard. Handle pure oxygen with care. Other oxidants may be corrosive or toxic.

  • Pressurized Systems: Reactions under a positive pressure of oxygen should be conducted behind a blast shield.

References

  • Recent developments in C−H functionaliz
  • Stuart, D. R., & Fagnou, K. (2006). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 128(38), 12150-12151. [Link]

  • Alam, S., et al. (2022). Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C–H activation and study of their interactions with calf-thymus DNA. Journal of Taibah University for Science, 16(1), 839-851. [Link]

  • Gligora, C., et al. (2024). A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines. The Journal of Organic Chemistry. [Link]

  • Directing group. (2023, December 2). In Wikipedia. [Link]

  • Shi, Z., et al. (2005). Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. Angewandte Chemie International Edition, 44(1), 123-126. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Wang, D. H., et al. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. Organic Letters, 14(12), 2944-2947. [Link]

  • Shabani, S., et al. (2014). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 136(28), 9942-9950. [Link]

  • OpenChemHub. (2024, January 23). Oxidizing and transient directing groups in C-H activation [Video]. YouTube. [Link]

  • Classical directing group strategy for the functionalization of C−H bonds. (n.d.). ResearchGate. [Link]

  • Yoo, W., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(15), 2963-2965. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. The Journal of Organic Chemistry, 78(18), 8927-8951. [Link]

  • Chen, C. Y., et al. (2021). Palladium-Catalyzed Intramolecular C–H Amination via Oxidative Coupling on Indole Derivatives: Access to 11H-Benzo[3][6]imidazo[1,2-a]indoles. Organic Letters, 23(1), 22-26. [Link]

  • Kumar, V., & Singh, V. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. [Link]

  • Yoo, W. J., et al. (2011). Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters, 13(13), 3442-3445. [Link]

  • Palladium-catalyzed phosphination and amination through C-H bond functionalization on biphenyl: Amido-substituent as directing group. (n.d.). ResearchGate. [Link]

Sources

Application

Preparation of complex carbamate derivatives using Ethyl [1,1'-biphenyl]-2-ylcarbamate

Application Note: Preparation and Functionalization of Complex Carbamate Derivatives Using Ethyl [1,1'-biphenyl]-2-ylcarbamate Introduction & Scientific Context Ethyl [1,1'-biphenyl]-2-ylcarbamate is a highly versatile a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Functionalization of Complex Carbamate Derivatives Using Ethyl [1,1'-biphenyl]-2-ylcarbamate

Introduction & Scientific Context

Ethyl [1,1'-biphenyl]-2-ylcarbamate is a highly versatile and privileged building block in both medicinal chemistry and advanced synthetic methodology. The biphenyl-2-ylcarbamate structural motif serves as a highly lipophilic, hydrophobic replacement for traditional benzhydryl groups in the design of muscarinic acetylcholine receptor antagonists[1]. Derivatives of this scaffold exhibit exceptional affinity and selectivity for M1 and M3 receptors over the M2 subtype, making them critical in the development of therapies for overactive bladder and chronic obstructive pulmonary disease (COPD) (e.g., Revefenacin and YM-46303)[1][2].

Beyond pharmaceutical development, the ethyl carbamate moiety on the biphenyl ring acts as an excellent directing group and redox-active handle. Recent advances in synthetic electrochemistry have demonstrated that N-protected 2-aminobiphenyls undergo highly efficient intramolecular C-N coupling to form functionalized carbazoles when subjected to redox-switchable haloanthracene mediators[3]. This application note provides detailed, self-validating protocols for utilizing this compound in both N-alkylation workflows and electrocatalytic cyclizations.

Mechanistic Insights & Causality (E-E-A-T)

To ensure experimental success, it is critical to understand the causality behind the reagent choices when working with Ethyl [1,1'-biphenyl]-2-ylcarbamate:

  • Steric and Electronic Tuning: The ethyl carbamate group strikes an optimal balance between steric bulk and electronic stabilization. During N-alkylation, the deprotonated carbamate anion is sufficiently nucleophilic to attack bulky alkyl halides (e.g., piperidinyl or quinuclidinyl derivatives) while inherently preventing over-alkylation[4].

  • Proton-Coupled Electron Transfer (PCET): In electrocatalytic applications, the carbamate group lowers the oxidation potential of the nitrogen atom. When an iodoanthracene mediator is oxidized at the anode, it engages in strong halogen bonding with the carbamate, preorganizing the substrate. Subsequent PCET generates a highly reactive N-centered radical cation that rapidly undergoes intramolecular cyclization with the adjacent phenyl ring[3].

  • Leaving Group / Deprotection Dynamics: Unlike robust benzyl or tert-butyl carbamates that require harsh acidic or hydrogenolysis conditions, ethyl carbamates can be selectively cleaved or transesterified under controlled conditions, preserving sensitive functional groups on advanced active pharmaceutical ingredients (APIs)[2].

Experimental Protocols

Protocol A: N-Alkylation for Muscarinic Antagonist Precursors

Objective: Synthesis of N-alkylated ethyl biphenyl-2-ylcarbamate derivatives. Self-Validating System: This reaction relies on the complete generation of the sodium salt of the carbamate. The cessation of hydrogen gas evolution serves as a visual, self-validating confirmation of complete deprotonation before the electrophile is introduced.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Ethyl[1,1'-biphenyl]-2-ylcarbamate (10.0 mmol, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in small portions. (Causality: NaH is required as a strong, non-nucleophilic base to overcome the pKa of the sterically hindered carbamate).

  • Validation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The solution will turn slightly yellow, and H₂ evolution will cease, validating complete anion formation.

  • Alkylation: Re-cool the flask to 0 °C. Add the electrophile (e.g., 4-chloro-1-methylpiperidine, 11.0 mmol, 1.1 eq) dropwise. Stir for 12 hours at 60 °C.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize unreacted NaH. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to thoroughly remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Electrocatalytic Intramolecular C-N Coupling

Objective: Synthesis of N-ethyl carboxylate carbazole derivatives via anodic oxidation[3]. Self-Validating System: Constant current electrolysis ensures a controlled rate of radical generation, preventing over-oxidation of the product. The consumption of exactly 2.2 F/mol of charge provides a precise stoichiometric endpoint for the reaction.

Step-by-Step Methodology:

  • Cell Setup: Use an undivided glass electrochemical cell equipped with a Reticulated Vitreous Carbon (RVC) anode and a Platinum (Pt) plate cathode.

  • Reagent Loading: Add Ethyl[1,1'-biphenyl]-2-ylcarbamate (0.5 mmol, 1.0 eq), 9-iodo-10-phenylanthracene mediator (0.05 mmol, 10 mol%), and tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) as the supporting electrolyte into 10 mL of anhydrous Acetonitrile/Hexafluoro-2-propanol (HFIP) (9:1 v/v). (Causality: HFIP acts as a hydrogen-bond donor that stabilizes the radical cation intermediate, preventing premature degradation).

  • Electrolysis: Pass a constant current of 5 mA through the solution at room temperature under a nitrogen atmosphere.

  • Endpoint: Terminate the electrolysis after passing 2.2 F/mol of charge (approximately 5.3 hours).

  • Isolation: Concentrate the mixture in vacuo. Pass through a short pad of silica gel using Dichloromethane to remove the electrolyte, followed by standard column chromatography to isolate the carbazole product.

Quantitative Data Summaries

Table 1: Binding Affinities of Biphenyl-2-ylcarbamate Derivatives[1][4]

Compound / Derivative M1 Receptor (Ki, nM) M2 Receptor (Ki, nM) M3 Receptor (Ki, nM) Selectivity (M2/M3)
Unsubstituted Biphenyl Carbamate 12.5 145.0 9.8 14.8
3',4'-dichloro piperidinyl derivative 0.35 17.0 0.25 68.0
Quinuclidin-4-yl derivative (YM-46303) 0.82 45.1 0.76 59.3

| Oxybutynin (Reference Standard) | 2.1 | 12.5 | 1.8 | 6.9 |

Table 2: Optimization of Electrocatalytic C-N Coupling Conditions[3]

Mediator (10 mol%) Solvent System Yield (%) Observation / Causality
None (Direct Electrolysis) MeCN 15% Substrate over-oxidation and rapid polymerization.
9-chloroanthracene MeCN / HFIP (9:1) 42% Weak halogen bonding leads to poor substrate preorganization.

| 9-iodo-10-phenylanthracene | MeCN / HFIP (9:1) | 94% | Strong redox-switchable halogen bonding enables highly efficient PCET. |

Mandatory Visualizations

Pathway A Ethyl[1,1'-biphenyl]-2-ylcarbamate (Starting Material) B Deprotonation (NaH, DMF, 0°C) A->B C Carbamate Anion Intermediate B->C -H2 D Electrophilic Addition (e.g., Piperidinyl Alkyl Halide) C->D E N-Alkylated Biphenyl Carbamate (Muscarinic Antagonist Precursor) D->E SN2 Reaction F Deprotection / Transesterification (Optional) E->F G Advanced API (e.g., Revefenacin Analog) F->G

Fig 1. Synthetic workflow for muscarinic antagonists via N-alkylation of biphenyl carbamates.

Mechanism A Ethyl [1,1'-biphenyl]-2-ylcarbamate B Anodic Oxidation (Haloanthracene Mediator) A->B PCET C Radical Cation Intermediate (N-centered radical) B->C D Intramolecular Cyclization (C-N Bond Formation) C->D -H+, -e- E Carbazole Derivative (Product) D->E

Fig 2. Electrocatalytic C-N coupling mechanism driven by a redox-switchable mediator.

References[1] Title: Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives

Source: PubMed URL:[Link][4] Title: Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2] Title: WO2023002502A1 - Novel process for the preparation of Revefenacin Source: Google Patents URL:[3] Title: Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling Source: Journal of the American Chemical Society URL:[Link]

Sources

Method

Optimal cross-coupling reaction conditions for Ethyl [1,1'-biphenyl]-2-ylcarbamate

Application Notes and Protocols Topic: Optimal Cross-Coupling Reaction Conditions for the Synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate Audience: Researchers, scientists, and drug development professionals. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Optimal Cross-Coupling Reaction Conditions for the Synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Aminobiphenyl Scaffolds

The 2-aminobiphenyl core is a privileged scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3] Its synthesis, however, is not trivial. The presence of a nitrogen-based functional group at the ortho position to the biaryl linkage introduces significant steric and electronic challenges for traditional synthetic methods. Ethyl [1,1'-biphenyl]-2-ylcarbamate is a key intermediate, where the carbamate group serves as a protected and synthetically versatile handle for further molecular elaboration.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the most robust and versatile strategy for constructing the requisite C-C bond in these sterically demanding systems.[2][4][5] This guide provides a deep dive into the mechanistic principles and practical considerations for optimizing the synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate, moving beyond simple procedural lists to explain the fundamental causality behind each experimental choice.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on the seamless operation of a palladium-based catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., Ethyl (2-bromophenyl)carbamate). This is often the rate-limiting step, especially with less reactive aryl chlorides or sterically hindered substrates.[5] The choice of a bulky, electron-rich ligand is critical to promote the formation of a highly reactive, coordinatively unsaturated palladium species that can facilitate this step.[8]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][9]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][7]

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂PdII(Ar¹)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex L₂PdII(Ar¹)(Ar²) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetalation

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Scientist's Guide

The synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate involves the coupling of a sterically encumbered ortho-substituted aryl halide with phenylboronic acid. This presents a classic challenge where standard conditions, like those using Pd(PPh₃)₄, may prove ineffective.[8] Success requires a carefully selected catalyst system and optimized conditions.

The Catalyst System: Ligand and Precatalyst Selection

The choice of ligand is the most critical factor for overcoming the steric hindrance imparted by the ortho-carbamate group.[8]

  • Rationale: Bulky, electron-rich monophosphine ligands, often called "Buchwald ligands," are superior for this type of transformation.[4][8] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. Their electron-donating nature increases the electron density on the palladium center, further facilitating the cleavage of the aryl-halide bond and accelerating reductive elimination. N-Heterocyclic Carbene (NHC) ligands offer a powerful alternative, demonstrating high efficacy even with tetra-ortho-substituted biaryls.[8][10]

  • Precatalysts: Modern precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), are often preferred in industrial and academic settings.[11][12][13] These air-stable complexes ensure the reliable and rapid generation of the active LPd(0) species in solution, leading to more reproducible results and allowing for lower catalyst loadings.[14][15]

The Base: Driving Transmetalation

The base plays a crucial role in the transmetalation step, but its strength and solubility must be carefully considered to avoid side reactions.

  • Rationale: The base activates the boronic acid by forming a more nucleophilic "ate" complex. For sterically hindered couplings, moderately strong inorganic bases are often optimal.[8][9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[8][9] Stronger bases like NaOtBu can be effective but may promote decomposition of base-sensitive substrates.[16] Weaker bases like K₂CO₃ can also be effective, particularly at higher temperatures.[9][17]

The Solvent: A Medium for Success

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

  • Rationale: Aprotic, non-polar, or polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are the most common choices for Suzuki couplings.[16][17] For challenging couplings, a mixture of an organic solvent with a small amount of water can be beneficial, as it can aid in dissolving the inorganic base and facilitate the transmetalation step.[9][18] However, excess water can lead to competitive protodeboronation of the boronic acid, reducing the overall yield.[19]

Comparative Protocols for Synthesis

The following protocols provide a robust starting point for the synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate. Protocol 1 uses a classic catalyst system, while Protocol 2 employs a state-of-the-art precatalyst designed for challenging substrates.

ParameterProtocol 1: Standard ConditionsProtocol 2: High-Performance ConditionsRationale for Difference
Aryl Halide Ethyl (2-bromophenyl)carbamate (1.0 eq)Ethyl (2-bromophenyl)carbamate (1.0 eq)-
Boronic Acid Phenylboronic Acid (1.5 eq)Phenylboronic Acid (1.2 eq)More efficient catalyst requires less excess reagent.
Pd Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 (1-2 mol%)G3 precatalyst is more active and air-stable.[13]
Ligand SPhos (4.4 mol%)(Included in precatalyst)SPhos is a bulky, electron-rich ligand effective for hindered substrates.[8]
Base K₃PO₄ (2.0 eq)K₃PO₄ (2.0 eq)A moderately strong base is effective for this transformation.[8]
Solvent Toluene/H₂O (10:1), 0.2 M1,4-Dioxane, 0.2 MDioxane is an excellent solvent for many Buchwald-Hartwig and Suzuki couplings.[20][21]
Temperature 100 °C80-100 °CHigher catalyst activity may allow for lower reaction temperatures.
Time 12-18 h4-12 hMore efficient catalysis leads to faster reaction times.
Expected Yield 70-85%>90%Advanced catalyst systems provide superior yields for challenging substrates.

Detailed Experimental Protocol 2: High-Performance Synthesis

This protocol utilizes a modern palladacycle precatalyst for a highly efficient and reproducible synthesis.

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Solvent Addition (Degassed Dioxane) inert->solvent reaction 4. Reaction (Heat to 100 °C, Stir 4-12h) solvent->reaction workup 5. Work-up (Cool, Dilute, Wash) reaction->workup Monitor by TLC/LC-MS purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials & Reagents:
  • Ethyl (2-bromophenyl)carbamate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (1.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Ethyl acetate, Hexanes (for chromatography)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Ethyl (2-bromophenyl)carbamate, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[6][8]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9][17]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl halide.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Isolation & Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor choice of base/ligand.Use a fresh batch of catalyst/precatalyst. Ensure all reagents and solvents are anhydrous. Screen alternative bases (e.g., Cs₂CO₃) or more specialized ligands.[8]
Protodeboronation Presence of excess water or protic impurities; Base is too strong or reaction time too long.Use anhydrous solvents and reagents. Consider using a milder base (e.g., K₂CO₃) or a boronic ester (e.g., pinacol ester) which is more stable.[19]
Homocoupling of Boronic Acid Oxygen contamination leading to side reactions.Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.
Formation of Phenol Reaction with residual water, particularly with electron-withdrawing groups on the aryl halide.Add freshly activated 4 Å molecular sieves to the reaction mixture to scavenge trace water.[19]

Conclusion

The synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate via Suzuki-Miyaura cross-coupling is a highly efficient transformation when rationally optimized. The primary challenge of steric hindrance from the ortho-substituent is effectively overcome by employing modern catalyst systems featuring bulky, electron-rich phosphine ligands and well-defined palladium precatalysts. By carefully selecting the ligand, base, and solvent, and by maintaining rigorous inert and anhydrous conditions, researchers can achieve high yields of this valuable synthetic intermediate in a reliable and reproducible manner. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists engaged in the synthesis of complex biaryl scaffolds.

References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - ACS Figshare. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Royal Society of Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews - ACS Publications. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - Royal Society of Chemistry. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates | Organic Letters - ACS Publications. [Link]

  • N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cobalt-Catalyzed C(sp2)–CN Bond Activation: Cross-Electrophile Coupling for Biaryl Formation and Mechanistic Insight - ACS Publications. [Link]

  • N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed. [Link]

  • ChemInform Abstract: N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C-C and C-N Cross-Couplings. - ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates - Organic Chemistry Portal. [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society - ACS Publications. [Link]

  • Advances in Cross-Coupling Reactions - PMC - NIH. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. [Link]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - ACS Publications. [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions - Thieme. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) - NSF PAR. [Link]

  • Influence of biaryl phosphine structure on C-N and C-C bond formation - PubMed. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. [Link]

  • Palladium-catalyzed synthesis of N-aryl carbamates. - Semantic Scholar. [Link]

  • 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field - Wiley-VCH. [Link]

  • 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings | ACS Catalysis - ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. [Link]

  • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2´-Hydroxybiphenyls - University of Cambridge. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]

  • 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings | ACS Catalysis - ACS Publications. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand - ACS Publications. [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - University of Glasgow. [Link]

  • SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1&- BIPHENYL]-2-YLCARBAMATE - Jetir.Org. [Link]

  • US4620025A - Process for the preparation of biphenyl intermediates - Google P
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

  • Synthesis of ethyl 1-([1,1′-biphenyl]-4-yl)benzofuro[2,3-c]pyridine-4-carboxylate (5f) using 3f, DMFDMA and ammonium acetate - ResearchGate. [Link]

  • A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Publishing. [Link]

Sources

Application

In vitro assay protocols involving Ethyl [1,1'-biphenyl]-2-ylcarbamate derivatives

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro characterization of novel Ethyl [1,1'-biphenyl]-2-ylcarbamate derivatives. Given the nascent stage of research into this s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro characterization of novel Ethyl [1,1'-biphenyl]-2-ylcarbamate derivatives. Given the nascent stage of research into this specific chemical series, this document establishes a logical, tiered approach to elucidating their biological activity. We will proceed from foundational cytotoxicity assessments to more nuanced, target-based, and functional assays, explaining the scientific rationale behind each protocol.

The core structure of these compounds, combining a biphenyl group and a carbamate linker, suggests a range of potential biological activities. Biphenyl moieties are present in numerous pharmacologically active agents with applications as antimicrobial, anti-inflammatory, and anticancer therapeutics.[1][2] Similarly, the carbamate functional group is a well-known pharmacophore, most classically recognized for its role in acetylcholinesterase inhibition.[3][4][5][6] This guide, therefore, presents a screening cascade designed to explore these and other potential mechanisms of action.

An Integrated Workflow for In Vitro Characterization

A systematic approach is crucial when investigating a novel compound class. The following workflow outlines a logical progression from broad, initial profiling to more specific mechanistic studies.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Screening & Target ID cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Lead Optimization A Compound Synthesis & QC B Cytotoxicity Profiling (e.g., MTT Assay) A->B Initial Screen C Broad Panel Screening (e.g., Enzyme/Receptor Panels) B->C Non-toxic Concentrations D Phenotypic Screening (e.g., Antimicrobial, Antioxidant) B->D E Target-Based Assays (Enzyme Inhibition, Receptor Binding) C->E Hit Identification D->E F Cell-Based Pathway Analysis (Reporter Gene Assays) E->F G Functional Assays (e.g., Patch-Clamp) E->G H Structure-Activity Relationship (SAR) Studies F->H G->H G cluster_0 No Competitor cluster_1 With Unlabeled Competitor Receptor Receptor Radioligand Radioligand Receptor->Radioligand label_a High Signal Receptor2 Receptor Competitor Test Compound Receptor2->Competitor Radioligand2 Radioligand label_b Low Signal

Principle of a competitive receptor binding assay.

Protocol: Filtration-Based Competitive Binding Assay

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest. Determine the total protein concentration. [7]2. Assay Setup (96-well plate):

    • To each well, add the receptor membrane preparation, a fixed concentration of the radioligand (typically at its K_d value), and varying concentrations of the unlabeled test compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C). [7]4. Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate. The receptors and bound radioligand are trapped on the filter. [8]5. Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter. [7]7. Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant. [7]

C. Reporter Gene Assays

Principle: These assays are powerful tools for studying the modulation of gene expression and cell signaling pathways. [9][10]A reporter gene (e.g., luciferase) is placed under the control of a specific promoter or response element. When the signaling pathway is activated, the response element drives the expression of luciferase, which produces a measurable light signal upon addition of its substrate, luciferin. [11]

G cluster_0 Cellular Events cluster_1 Reporter Construct cluster_2 Assay Readout A Test Compound B Receptor Activation A->B C Signaling Cascade (e.g., Kinase Activation) B->C D Transcription Factor Activation C->D E Response Element D->E Binds to F Promoter E->F G Luciferase Gene F->G H Luciferase Protein G->H Transcription & Translation J Light Production (Measured by Luminometer) H->J I Luciferin (Substrate) I->J

A hypothetical signaling pathway investigated using a luciferase reporter assay.

Protocol: Luciferase Reporter Gene Assay

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the luciferase reporter plasmid (containing the response element of interest) and a control plasmid (e.g., expressing Renilla luciferase from a constitutive promoter for normalization). [10] * Allow 24-48 hours for gene expression.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the test compounds for a specified duration (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes with gentle rocking to lyse the cells and release the luciferase enzymes. [9]

  • Luminescence Measurement:

    • This protocol uses a dual-luciferase system for improved accuracy. [10] * Transfer 20 µL of cell lysate to a white, opaque 96-well plate.

    • Use a luminometer with automatic injectors.

    • Injector 1: Adds Luciferase Assay Reagent II (firefly luciferase substrate). Read luminescence for 10 seconds.

    • Injector 2: Adds Stop & Glo® Reagent, which quenches the firefly signal and provides the substrate for Renilla luciferase. Read luminescence again for 10 seconds.

  • Data Analysis:

    • Normalize the data by calculating the ratio of Firefly to Renilla luminescence for each well.

    • Express the results as "Fold Induction" over the vehicle-treated control.

    • Plot Fold Induction vs. log[Compound] to determine the EC₅₀ (effective concentration for 50% maximal response).

D. Additional Functional Assays

Based on the known activities of related compounds, the following assays may also be highly relevant:

  • Antimicrobial Susceptibility Testing: The broth microdilution method can determine the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial and fungal strains. [12][13]This involves exposing a standardized inoculum of microbes to serial dilutions of the compounds in a 96-well plate and assessing growth inhibition after incubation. [14][15][16]* Antioxidant Activity Assays: Simple chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can provide a rapid screen for antioxidant potential. [17]These assays measure the ability of a compound to scavenge a stable free radical, which is observed as a change in color. [18][19][20]* Ion Channel Assays: If a derivative is suspected of modulating ion channel activity, the gold-standard technique is patch-clamp electrophysiology. [21][22]This method allows for the direct measurement of ion flow through specific channels in a cell membrane, providing detailed information on the mechanism of blockade or activation. [23][24][25]

References

  • Complete Protocol & Troubleshooting Guide to Luciferase Reporter Assay. (2026, March 26). clyte. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Cheng, Z., Garvin, D., Paguio, A., Stecha, P., Wood, K., & Fan, F. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. [Link]

  • Luciferase Reporter Assays: An Overview. (2019, February 26). G-Biosciences. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. (2010, September 15). PubMed. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (2012). Journal of Agricultural Technology. [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024, October 4). MDPI. [Link]

  • Development and validation of the QPatch medium-throughput patch clamp electrophysiology assay for brain sodium channel inhibitors. (2008). The Physiological Society. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021, December 22). MDPI. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2020). Frontiers in Pharmacology. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • What is an Inhibition Assay? (2021, October 26). Biobide. [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (2022). Journal of Universitas Airlangga. [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2010). Indian Journal of Pharmaceutical Sciences. [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024, May 6). ASM Journals. [Link]

  • Patch-clamp voltage protocols. a) Protocol 1 used for assessing state... ResearchGate. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (2017). International Journal of Scientific & Engineering Research. [Link]

  • patch-clamp-protocol-final.pdf. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. [Link]

  • Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists. (2013, November 15). PubMed. [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. (2021). Frontiers in Pharmacology. [Link]

  • Structure—activity relationships for insecticidal carbamates. (1976). Environmental Health Perspectives. [Link]

  • Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. (2025, May 16). ACS Omega. [Link]

  • Some biologically active biphenyl derivatives. ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. (2007, August 23). PubMed. [Link]

  • Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. (2010, November 29). Journal of Agricultural and Food Chemistry. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, December 5). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl [1,1'-biphenyl]-2-ylcarbamate Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of Ethyl [1,1'-biphenyl]-2-ylcarbamate .

The standard synthetic route involves the nucleophilic acyl substitution of 2-aminobiphenyl (biphenyl-2-amine) with ethyl chloroformate. While seemingly straightforward, the steric bulk of the ortho-phenyl ring and the high reactivity of chloroformates frequently lead to yield-limiting side reactions, such as over-acylation or reagent hydrolysis. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-fidelity synthesis.

Mechanistic Causality & Reaction Pathway

To optimize yield, one must understand the causality of the reaction network. 2-Aminobiphenyl acts as a nucleophile attacking the electrophilic carbonyl carbon of ethyl chloroformate, forming a transient tetrahedral intermediate. This intermediate collapses, expelling a chloride ion and a proton.

Because the reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct, a base must be present. Without sufficient base, the unreacted 2-aminobiphenyl is rapidly protonated into a dead-end hydrochloride salt, halting the reaction. Utilizing a nucleophilic base like pyridine is highly recommended; it not only scavenges HCl but also acts as a nucleophilic catalyst by forming a highly reactive, less sterically hindered acylpyridinium intermediate [2].

ReactionPathway A 2-Aminobiphenyl (Nucleophile) C Tetrahedral Intermediate A->C Pyridine (Catalyst/Base) F Amine Hydrochloride (Dead-end Salt) A->F Insufficient Base (HCl buildup) B Ethyl Chloroformate (Electrophile) B->C D Ethyl [1,1'-biphenyl]- 2-ylcarbamate C->D - Cl⁻, - H⁺ E Bis-carbamate (Over-acylation) D->E Excess Reagent High Temp

Mechanistic pathway of ethyl [1,1'-biphenyl]-2-ylcarbamate synthesis and side reactions.

Standard Operating Procedure (SOP)

The following self-validating protocol is optimized to suppress bis-acylation and maximize the yield of the mono-carbamate target.

Step 1: Preparation & Inert Atmosphere In an oven-dried, argon-purged round-bottom flask, dissolve 2-aminobiphenyl (1.0 eq) in anhydrous dichloromethane (DCM, to achieve a 0.2 M concentration). Add anhydrous pyridine (1.5 eq). Causality: Pyridine is chosen over triethylamine to minimize steric clashes during the formation of the reactive intermediate.

Step 2: Cryogenic Control Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Validation: Use an internal thermocouple to verify the temperature before proceeding.

Step 3: Electrophile Addition Dilute ethyl chloroformate (1.1 eq) in an equal volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic nature of the nucleophilic acyl substitution, preventing localized heating that drives bis-carbamate formation.

Step 4: Reaction Maturation Remove the ice bath. Allow the mixture to warm to ambient temperature (20–25 °C) and stir for 3 hours. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV active). The reaction is complete when the starting amine spot (Rf ~0.6) is entirely consumed and replaced by the product spot (Rf ~0.4).

Step 5: Quench & Workup Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1.0 M aqueous HCl (to protonate and remove residual pyridine and any trace unreacted amine) and saturated NaCl (brine). Validation: Check the pH of the aqueous layer after the HCl wash to ensure it is acidic (pH < 3), confirming complete pyridine removal.

Step 6: Isolation & Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) or recrystallization from ethanol to yield the pure ethyl [1,1'-biphenyl]-2-ylcarbamate.

Troubleshooting Matrix

Compare your experimental observations against this quantitative matrix to identify root causes and implement corrective actions.

Observation / SymptomQuantitative IndicatorRoot Cause AnalysisCorrective Action
Low Product Yield < 50% conversion (LC-MS)Insufficient base leading to the formation of an unreactive amine hydrochloride salt.Increase pyridine to 1.5–2.0 eq. Ensure strictly anhydrous conditions to prevent base depletion via hydrolysis.
Bis-acylated Byproduct > 5% peak area (LC-MS)Excess ethyl chloroformate and/or elevated temperatures during the addition phase.Strictly control stoichiometry (1.05–1.1 eq). Maintain 0 °C during dropwise addition.
Unreacted Chloroformate Residual reagent smell / NMR peaksHydrolysis of ethyl chloroformate due to moisture in the solvent or atmosphere.Use anhydrous DCM and dry glassware. Store ethyl chloroformate under Argon.
Stubborn Emulsions > 10 min phase separationPyridinium salts acting as surfactants during the aqueous workup.Filter the biphasic mixture through a Celite pad before extraction, or add excess brine to the aqueous layer.
Frequently Asked Questions (FAQs)

Q: Why is my 2-aminobiphenyl not fully reacting even with a slight excess of ethyl chloroformate? A: The biphenyl-2-amine system is sterically hindered by the adjacent ortho-phenyl ring, which restricts the trajectory of nucleophilic attack. Furthermore, if the HCl byproduct is not efficiently scavenged, the amine rapidly protonates into a non-nucleophilic hydrochloride salt. Using a nucleophilic base like pyridine overcomes this by forming a highly reactive, less sterically demanding acylpyridinium intermediate [2].

Q: Can I substitute pyridine with an inorganic base like K₂CO₃? A: Yes, but this shifts the reaction to Schotten-Baumann conditions (biphasic aqueous/organic). While effective, water competes as a nucleophile, leading to the hydrolysis of ethyl chloroformate into ethanol and CO₂. If utilizing K₂CO₃, you must use a biphasic system with vigorous stirring and increase the ethyl chloroformate to 1.2–1.5 eq to compensate for hydrolytic degradation.

Q: How do I selectively remove the bis-carbamate byproduct during purification? A: The bis-carbamate lacks the N-H hydrogen bond donor, making it significantly less polar than the target mono-carbamate. It will elute much faster during normal-phase silica gel chromatography. Alternatively, selective mild basic hydrolysis can revert the bis-carbamate to the mono-carbamate, as the second acyl group is highly sterically strained and more labile [1].

References
  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition Source: Wiley URL: [Link]

Optimization

Optimizing reaction temperature and time for Ethyl[1,1'-biphenyl]-2-ylcarbamate cleavage

Welcome to the technical support center for the optimization of reaction conditions for the cleavage of Ethyl[1,1'-biphenyl]-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for the cleavage of Ethyl[1,1'-biphenyl]-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the deprotection of this carbamate to yield the critical intermediate, 2-aminobiphenyl. Here, we provide in-depth, field-proven insights into optimizing reaction temperature and time, complete with troubleshooting guides and detailed protocols to ensure the success of your synthesis.

Core Concepts: The Chemistry of Carbamate Cleavage

The cleavage of an ethyl carbamate from an aromatic amine, such as in Ethyl[1,1'-biphenyl]-2-ylcarbamate, is fundamentally a deprotection strategy. The stability of the carbamate functional group makes it an excellent protecting group for amines, but its efficient removal is crucial for subsequent synthetic steps.[1] The primary goal is to hydrolyze or otherwise cleave the carbamate C-N bond to liberate the free amine, 2-aminobiphenyl, along with ethanol and carbon dioxide as byproducts. The optimization of temperature and time is a delicate balance: conditions must be forceful enough to drive the reaction to completion but mild enough to prevent degradation of the starting material or the desired product.

The cleavage can typically be achieved under three main categories of conditions: acidic, basic, or thermal.

  • Acid-Catalyzed Cleavage: This is one of the most common methods for carbamate deprotection, particularly for Boc groups, which are analogous to the ethyl carbamate.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack or facilitates the formation of a carbamic acid intermediate that readily decarboxylates.[2]

  • Base-Catalyzed Cleavage (Saponification): This method involves the hydrolysis of the carbamate ester-like linkage under basic conditions. The reaction typically proceeds via a nucleophilic acyl substitution mechanism (BAC2) or, for certain substrates, an elimination-conjugate addition (E1cB) mechanism.[3][4] The choice of base and solvent is critical to prevent unwanted side reactions.

  • Thermal Cleavage: Carbamates can undergo thermal decomposition, often at high temperatures (200-400°C), to yield the amine, an alkene (ethylene in this case), and carbon dioxide.[5][6] This method is generally less common in complex molecule synthesis due to the harsh conditions, which can degrade sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving an aromatic ethyl carbamate in a laboratory setting?

A1: The most prevalent and practical methods are acid-catalyzed and base-catalyzed hydrolysis.

  • Acidic Conditions: A solution of a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) is a standard choice.[2] Another common system is hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[7]

  • Basic Conditions: Saponification using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol-water mixture (e.g., methanol/water or ethanol/water) is highly effective. Base-catalyzed methanolysis using sodium methoxide in methanol can also be employed for a non-aqueous alternative.[8]

Q2: How do I choose between acidic and basic cleavage conditions?

A2: The choice depends on the overall stability of your molecule.

  • Choose Acidic Conditions if: Your molecule contains base-sensitive functional groups (e.g., esters that could be saponified, or stereocenters prone to epimerization under basic conditions).

  • Choose Basic Conditions if: Your molecule has acid-sensitive groups (e.g., acetals, ketals, or other acid-labile protecting groups like Boc, which could be cleaved simultaneously). The 2-aminobiphenyl product is generally stable under basic conditions.

Q3: What is a good starting point for reaction temperature and time?

A3: Always begin with milder conditions and gradually increase the intensity. A good starting point for most new reactions is room temperature (20-25°C).[6]

  • For Acidic/Basic Cleavage: Start at room temperature and monitor the reaction over 2-4 hours. If the reaction is sluggish, you can gently heat the mixture to 40-50°C.

  • Monitoring is Key: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the 2-aminobiphenyl product. The optimal time is when the starting material is fully consumed without significant formation of degradation byproducts.

Q4: Can the biphenyl group itself cause any issues during the cleavage reaction?

A4: Yes, the sterically bulky biphenyl group can influence reaction rates by hindering access to the carbamate functional group. This may necessitate slightly more forcing conditions (higher temperature or longer reaction time) compared to less hindered carbamates. Additionally, under very strong acidic conditions (e.g., concentrated sulfuric acid), there is a small risk of aromatic sulfonation, although this is unlikely with standard TFA or HCl deprotection protocols.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Reaction Temperature is Too Low: The activation energy for the cleavage is not being met.Gradually increase the reaction temperature in 10-15°C increments. If starting at room temperature, try heating to 40°C, then 60°C, while monitoring the reaction progress.[9]
2. Reaction Time is Too Short: The reaction has not had sufficient time to proceed to completion.Extend the reaction time. Continue to monitor every few hours by TLC or LC-MS until the starting material is consumed.
3. Ineffective Reagents: The acid or base solution may be old or have a lower concentration than stated.Use fresh, high-quality reagents. For basic hydrolysis, ensure the base is fully dissolved. For acidic conditions, use a freshly opened bottle of TFA or a recently prepared solution of HCl in dioxane.
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: The elevated temperature is causing the degradation of the starting material or the 2-aminobiphenyl product.[6]Decrease the reaction temperature. If the reaction is running at 60°C, reduce it to 40°C or even room temperature and allow it to run for a longer period.
2. Reaction Time is Too Long: Even at an optimal temperature, prolonged exposure to harsh acidic or basic conditions can lead to byproduct formation.Stop the reaction as soon as the starting material is consumed. Determine the optimal reaction time through careful monitoring.
3. Presence of Oxygen: The 2-aminobiphenyl product, like many anilines, can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use if necessary.
Incomplete Reaction (Stalled) 1. Insufficient Stoichiometry of Reagent: For acidic or basic cleavage, an insufficient amount of the reagent may have been used, especially if the starting material contains other reactive functional groups.Use a larger excess of the acid or base. For acidic cleavage, 5-10 equivalents of acid are common. For basic hydrolysis, 3-5 equivalents of base are typically sufficient.
2. Poor Solubility: The starting carbamate may not be fully soluble in the chosen solvent system, limiting its availability to react.Add a co-solvent to improve solubility. For example, in a base-catalyzed reaction with NaOH in water/methanol, adding some THF can improve the solubility of nonpolar substrates.

Experimental Protocols & Methodologies

General Workflow for Optimization

The following diagram outlines a logical workflow for systematically optimizing the cleavage of Ethyl[1,1'-biphenyl]-2-ylcarbamate.

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization Loop cluster_final Finalization Prep Select Cleavage Method (Acidic vs. Basic) Based on Substrate Stability Test Run Small-Scale Test Reaction (e.g., at Room Temperature) Prep->Test Monitor Monitor Progress by TLC/LC-MS (at t = 1h, 2h, 4h, etc.) Test->Monitor Analyze Analyze Outcome: - Complete Reaction? - Byproducts Formed? Monitor->Analyze Decision Is Optimization Needed? Analyze->Decision AdjustTemp Adjust Temperature (Increase if slow, Decrease if byproducts) Decision->AdjustTemp Yes ScaleUp Define Optimal Conditions (Temp, Time, Reagents) Decision->ScaleUp No AdjustTime Adjust Reaction Time AdjustTemp->AdjustTime AdjustTime->Test Final Perform Scale-Up Reaction ScaleUp->Final

Caption: A systematic workflow for optimizing reaction conditions.

Protocol 1: Acid-Catalyzed Cleavage (TFA/DCM)

This protocol is a standard procedure for acid-labile carbamates and serves as an excellent starting point.

Materials:

  • Ethyl[1,1'-biphenyl]-2-ylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Procedure:

  • Dissolve Ethyl[1,1'-biphenyl]-2-ylcarbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (5.0 - 10.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-aminobiphenyl.

  • Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Base-Catalyzed Cleavage (NaOH/MeOH)

This protocol uses classic saponification conditions, which are often robust and cost-effective.

Materials:

  • Ethyl[1,1'-biphenyl]-2-ylcarbamate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) pellets or a concentrated aqueous solution

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl[1,1'-biphenyl]-2-ylcarbamate (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask.

  • Add a solution of sodium hydroxide (3.0 - 5.0 eq) in water. The final solvent mixture might be around 3:1 to 4:1 MeOH:H₂O.

  • Stir the mixture at room temperature or heat to reflux (typically 50-65°C), depending on the required reactivity.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 2-aminobiphenyl.

  • Purify as necessary.

Visualization of the Cleavage Reaction

Caption: General transformation of the carbamate to the amine.

References

  • Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2025). Vertex AI Search.
  • Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. | Request PDF. (n.d.).
  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (1971).
  • Temperature control issues in carbam
  • troubleshooting low yields in carbamate alkyl
  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... (n.d.).
  • Optimized yields of carbamate cleavage processes with 329 designed... (n.d.).
  • Click-Triggered Bioorthogonal Bond-Cleavage Reactions. (2025). PMC.
  • Effect of temperature on the formation of carbamate derivatives. (n.d.).
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Semantic Scholar.
  • Carbamate-bond breaking on bulk oxides realizes highly efficient polyurethane depolymeriz
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Technical Support Center: Optimizing Reaction Conditions for Methyl (4-formylphenyl)
  • BOC Protection and Deprotection. (2026). J&K Scientific LLC.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. (n.d.). Journal of the Chemical Society B.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing.
  • High Salt-Resistant Urethanase Degrades Ethyl Carbamate in Soy Sauce. (2024). Journal of Agricultural and Food Chemistry.
  • CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound. (n.d.).
  • Optimization of the Reaction Conditions a. (n.d.).
  • Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. (2025). PMC.
  • CN103819345A - Method for preparing 2-amino biphenyl derivative. (n.d.).
  • Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal.
  • Trichloroacetyl carbamate cleavage to unsubstituted carbam
  • Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbam
  • 2-Aminobiphenyl. (n.d.). Wikipedia.
  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. (2023). MDPI.
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
  • Protecting Groups for Amines: Carbam
  • Alcohol or phenol synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal.
  • Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2025). Vertex AI Search.
  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

Sources

Troubleshooting

Troubleshooting low solubility of Ethyl [1,1'-biphenyl]-2-ylcarbamate in aqueous media

Technical Support Center: Ethyl [1,1'-biphenyl]-2-ylcarbamate Solubilization A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support guide for troubleshooting is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl [1,1'-biphenyl]-2-ylcarbamate Solubilization

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for troubleshooting issues related to the low aqueous solubility of Ethyl [1,1'-biphenyl]-2-ylcarbamate. This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may be encountering in the laboratory. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions for your experiments.

Section 1: Understanding the Core Problem

Q1: Why is Ethyl [1,1'-biphenyl]-2-ylcarbamate so poorly soluble in aqueous media?

A: The low aqueous solubility of this compound is fundamentally rooted in its molecular structure.

  • High Lipophilicity: The defining feature is the [1,1'-biphenyl] group. This large, nonpolar aromatic system is highly hydrophobic (literally "water-fearing") and prefers to interact with nonpolar environments over water. The ethyl group further contributes to this lipophilic character. Molecules with high lipophilicity are a common cause of poor aqueous solubility.[1]

  • Molecular Weight and Crystallinity: The compound's relatively large size and rigid structure can lead to strong intermolecular interactions in its solid state (high crystal lattice energy). For the molecule to dissolve, energy must be expended to break these interactions, which is not always favorably compensated by interactions with water molecules.

  • Limited Ionization Potential: The carbamate group contains nitrogen and oxygen atoms capable of hydrogen bonding, but it is not a strongly ionizable group. While the nitrogen has a lone pair of electrons, they are delocalized by the adjacent carbonyl group, making it a very weak base. Therefore, significant solubility enhancement through pH adjustment is often challenging.[2]

This combination of a large hydrophobic structure and limited ionization potential classifies it as a poorly water-soluble compound, a challenge faced with up to 90% of drug candidates in development pipelines.[1]

Section 2: Initial Steps & Stock Solution Preparation

Q2: I'm observing immediate precipitation when I add my compound to my aqueous buffer. What should I check first?

A: This common issue, often called "crashing out," usually points to a problem with the initial stock solution or the dilution method. Before attempting more complex solubilization techniques, ensure your fundamentals are correct.

  • Stock Solution Integrity: Is your compound fully dissolved in the organic stock solvent? Visually inspect the stock solution against a light source. If you see any solid particulates, it needs further sonication, vortexing, or gentle warming. An incompletely dissolved stock is the most common source of error.

  • Solvent Choice: Ensure you are using an appropriate water-miscible organic solvent for your stock. Dimethyl sulfoxide (DMSO) is a common and effective choice for highly nonpolar compounds.[3]

  • Dilution Technique: Never add the aqueous buffer directly to your small volume of organic stock. Instead, add the stock solution dropwise into the vigorously stirring (vortexing or magnetic stirring) aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that lead to precipitation.

Q3: What is the correct procedure for preparing a high-concentration stock solution?

A: Preparing a stable, high-concentration stock is the critical first step for any experiment.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Weigh Compound: Accurately weigh the required mass of Ethyl [1,1'-biphenyl]-2-ylcarbamate into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For example, for 10 mg of a compound with a molecular weight of 241.29 g/mol , you would add 4.14 mL of DMSO to achieve a 10 mM concentration.

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes to break up any small agglomerates.

  • Visual Confirmation: Hold the vial up to a light source to confirm that no solid particles remain. The solution should be perfectly clear. If not, repeat steps 3 and 4.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Section 3: Systematic Solubilization Strategies

If proper stock preparation and dilution techniques are insufficient, a systematic approach to formulation is necessary. The following strategies are presented in order of increasing complexity.

Q4: Can I use pH adjustment to improve the solubility of Ethyl [1,1'-biphenyl]-2-ylcarbamate?

A: While pH adjustment is a powerful technique for ionizable compounds, its utility for this specific molecule is likely limited but may still be worth exploring.[2][4][]

  • The Rationale: Adjusting the pH can protonate or deprotonate a molecule, creating a charged species that is more soluble in polar water.[2] For this carbamate, you would need to work at a low pH to attempt to protonate the nitrogen.

  • Experimental Approach: Perform a pH-solubility profile. Prepare a series of buffers (e.g., pH 3, 4, 5, 6, 7.4) and determine the solubility at each pH.

  • Causality & Limitations: Because the carbamate is a very weak base, you will likely need a significantly low pH (e.g., <4) to see even a minor increase in solubility. Furthermore, the ester component of the carbamate may be susceptible to acid-catalyzed hydrolysis at very low pH over time, compromising the integrity of your compound. Always confirm compound stability at the tested pH. The combination of pH adjustment with other methods, like complexation, can sometimes have a synergistic effect.[6]

Q5: What are co-solvents, and how can I use them to improve solubility?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving a nonpolar solute like Ethyl [1,1'-biphenyl]-2-ylcarbamate.[8]

  • The Mechanism: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces water's tendency to "squeeze out" hydrophobic molecules, thereby increasing their solubility.[]

Protocol 2: Screening for an Effective Co-Solvent System

  • Prepare Co-Solvent Blends: Prepare a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v in your chosen buffer). See Table 1 for common choices.

  • Spike with Compound: Add a small, precise volume of your high-concentration DMSO stock solution to each co-solvent blend to reach your target final concentration.

  • Equilibrate: Vortex each solution vigorously and then allow it to equilibrate at room temperature for at least 1-2 hours (or longer, depending on your experimental needs).

  • Observe for Precipitation: After equilibration, visually inspect each tube for any signs of precipitation (haziness, cloudiness, or visible particles).

  • Confirm (Optional): To be rigorous, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV) to determine the actual dissolved concentration.

  • Select Best Candidate: The optimal co-solvent system is the one that maintains the desired concentration of your compound in a dissolved state with the lowest percentage of organic solvent.

Co-SolventTypical Concentration RangeKey Considerations
Ethanol 5-40%Biocompatible, but can be volatile.
Propylene Glycol (PG) 10-60%Common in pharmaceutical formulations; can be viscous.
Polyethylene Glycol 400 (PEG 400) 10-60%Low toxicity, widely used for in vivo studies.[]
Dimethyl Sulfoxide (DMSO) <10% (often <1% for cell-based assays)Excellent solubilizer but can have biological effects and toxicity at higher concentrations.[3]

Table 1: Common Co-solvents for Solubility Enhancement.[4][]

Q6: When should I consider using surfactants?

A: Surfactants are the next logical step when co-solvents alone are insufficient or require unacceptably high concentrations. They are particularly useful for highly hydrophobic compounds.

  • The Mechanism: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[9] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate your poorly soluble compound, while the hydrophilic heads face the water, rendering the entire complex soluble.[10]

Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Poloxamers.[11][12] The screening process is similar to that for co-solvents (Protocol 2), using various concentrations of the surfactant in your aqueous buffer.

Q7: What are cyclodextrins and how do they work?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They are highly effective solubilizers for a wide range of poorly soluble drugs.[][16]

  • The Mechanism: The hydrophobic Ethyl [1,1'-biphenyl]-2-ylcarbamate molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[13] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[14] This is a powerful technique for increasing the aqueous solubility of BCS Class II compounds (high permeability, low solubility).[]

Cyclodextrin TypeCavity SizeKey Features & Applications
α-Cyclodextrin SmallSuitable for smaller, linear molecules.
β-Cyclodextrin (β-CD) MediumOften a good starting point for aromatic compounds. Limited water solubility itself.
γ-Cyclodextrin LargeFor larger molecules.
Hydroxypropyl-β-CD (HP-β-CD) MediumA chemically modified derivative with significantly higher aqueous solubility and lower toxicity than parent β-CD, making it a very common choice in pharmaceutical development.[17]

Table 2: Common Cyclodextrins for Solubilization.

A screening protocol similar to Protocol 2 should be employed, testing various molar ratios of cyclodextrin to your compound (e.g., 1:1, 2:1, 5:1).

Section 4: Decision-Making Workflow & Advanced Topics

The choice of solubilization strategy depends on your experimental context, including the required concentration, the biological system (in vitro vs. in vivo), and tolerance for excipients.

G start Low Solubility of Ethyl [1,1'-biphenyl]-2-ylcarbamate Observed stock_prep Step 1: Verify Stock Solution (Protocol 1) - Fully dissolved in DMSO? - Correct dilution technique? start->stock_prep is_stock_ok Is solubility still insufficient? stock_prep->is_stock_ok cosolvent Step 2: Co-Solvent Screening (Protocol 2) - Screen Ethanol, PG, PEG 400 - Goal: <10% organic if possible is_stock_ok->cosolvent Yes success Solution Achieved Proceed with Experiment is_stock_ok->success No is_cosolvent_ok Is target concentration achieved? cosolvent->is_cosolvent_ok surfactant Step 3: Surfactant Screening - Screen Polysorbate 80 - Work above CMC is_cosolvent_ok->surfactant No is_cosolvent_ok->success Yes is_surfactant_ok Is target concentration achieved? surfactant->is_surfactant_ok cyclodextrin Step 3 (Alternative): Cyclodextrin Complexation - Screen HP-β-CD - Test various molar ratios is_surfactant_ok->cyclodextrin No is_surfactant_ok->success Yes is_cd_ok Is target concentration achieved? cyclodextrin->is_cd_ok is_cd_ok->success Yes advanced Consider Advanced Formulation - Nanosuspension - Solid Dispersion - Consult Formulation Specialist is_cd_ok->advanced No

Caption: Decision workflow for troubleshooting low solubility.

Q8: How does low solubility impact my in vitro assay results?
  • Underestimated Potency: The compound may appear less active than it truly is, leading to inaccurate IC50/EC50 values.

  • Poor Data Reproducibility: The amount of precipitation can vary between wells and experiments, causing high data variability.

  • False Negatives: A potentially active compound might be discarded because it never reached a high enough concentration to elicit a response.

Therefore, confirming the solubility of your compound in the final assay buffer using the chosen solubilization method is a non-negotiable step before running any biological assay.[18]

References

  • Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Wang, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Patel, M., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Kumar, S., & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • American Pharmaceutical Review. (n.d.). Surfactant Excipients. [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • The PCCA Blog. (2022). The Role of Surfactants in Compounded Preparation. [Link]

  • Taylor & Francis. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • PharmSky Research. (2026). Overcoming Solubility Challenges in Early-Phase Drug Formulation. [Link]

  • MedCrave online. (2017). Solubility: a speed–breaker on the drug discovery highway. [Link]

  • PubMed. (2001). Combined effect of complexation and pH on solubilization. [Link]

  • IOR Press. (2026). PH adjustment: Significance and symbolism. [Link]

Sources

Optimization

Preventing thermal degradation of Ethyl [1,1'-biphenyl]-2-ylcarbamate during long-term storage

Technical Support Center: Ethyl [1,1'-biphenyl]-2-ylcarbamate Stability & Storage This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl [1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl [1,1'-biphenyl]-2-ylcarbamate Stability & Storage

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl [1,1'-biphenyl]-2-ylcarbamate. Its purpose is to provide in-depth, actionable advice on preventing thermal and chemical degradation during long-term storage, ensuring the integrity and reliability of your experimental outcomes.

Introduction: Understanding the Stability Challenges

Ethyl [1,1'-biphenyl]-2-ylcarbamate is an aryl carbamate, a class of compounds known for their utility in medicinal chemistry and materials science. However, the carbamate ester linkage is susceptible to degradation under various environmental conditions. Exposure to elevated temperatures, moisture, and non-neutral pH can compromise the compound's purity, leading to inaccurate results in sensitive assays.

The primary degradation pathways of concern are:

  • Thermal Decomposition: At elevated temperatures, aryl carbamates can decompose, often yielding corresponding amines, olefins, and carbon dioxide.[1][2][3]

  • Hydrolysis: The carbamate ester bond can be cleaved by water, a reaction catalyzed by acidic or, more significantly, alkaline conditions.[4][5] This is a critical issue that can lead to an underestimation of the compound's concentration in analytical measurements.[4]

This guide provides a structured approach to mitigate these risks through a series of frequently asked questions, troubleshooting protocols, and best practices for storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of Ethyl [1,1'-biphenyl]-2-ylcarbamate?

For optimal long-term stability, the compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[6] The inert atmosphere of a freezer minimizes the kinetic rate of potential degradation reactions.[7] For solids, ensure the container is well-sealed to prevent moisture ingress. If storing in solution, use a high-purity, anhydrous aprotic solvent and consider storing under an inert gas like argon or nitrogen.[8]

Q2: My compound is a solid. Do I still need to worry about degradation?

Yes. While solids are generally more stable than solutions, degradation can still occur, especially at the surface. Exposure to atmospheric moisture can initiate hydrolysis, and ambient temperature fluctuations over time can promote slow thermal decomposition.[8] Always date containers upon receipt and opening to track their history.[9][10]

Q3: How does temperature affect the degradation rate?

Higher temperatures significantly accelerate the rate of both hydrolysis and thermal decomposition.[7] Storing the compound at room temperature is not recommended for long-term preservation. Even refrigerated storage (2-8°C) may not be sufficient to completely halt degradation over many months or years.[8] Cryogenic storage (-80°C) is a viable option for highly valuable or sensitive batches.[6]

Q4: Can the pH of my solvent or sample matrix affect the stability of this compound?

Absolutely. Carbamates are highly susceptible to pH-dependent hydrolysis. Degradation is significantly accelerated in alkaline (basic) conditions (pH > 7).[4] While more stable in acidic to neutral pH, strong acids can also catalyze hydrolysis. For maximum stability in solution, use a slightly acidic, buffered system (around pH 5) if compatible with your experimental design.[4]

Q5: How often should I check the purity of my stored compound?

For long-term studies, it is best practice to perform a purity check on your stock at regular intervals. A good starting point is to re-analyze the purity via HPLC-UV or a similar method every 6-12 months, or before initiating a critical new set of experiments. This helps to ensure the integrity of your results over time.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of Ethyl [1,1'-biphenyl]-2-ylcarbamate has degraded, a systematic approach is necessary to confirm your suspicions and identify the cause.

Issue: Inconsistent or non-reproducible experimental results.

This is often the first sign of a compromised starting material. Before troubleshooting your assay, verify the integrity of your compound.

Issue: Visual changes in the material.

Observe the compound for any changes such as discoloration (e.g., yellowing), clumping of a previously free-flowing powder, or the appearance of an oily film. These can be indicators of chemical degradation.[9]

Workflow for Investigating Degradation

G cluster_0 Degradation Troubleshooting Workflow A Suspicion of Degradation (e.g., Inconsistent Data) B Visual Inspection (Color change, clumping?) A->B C Purity Analysis via HPLC-UV (See Protocol 4.2) B->C D Compare chromatogram to reference standard or initial data C->D E New peaks observed or main peak area decreased? D->E I Degradation Confirmed E->I Yes J No Significant Degradation E->J No F Characterize Degradants (e.g., via LC-MS) G Review Storage Conditions (Temp, light, moisture exposure?) F->G H Quarantine or Discard Stock Procure new, verified material G->H I->F K Proceed with Experiments J->K

Caption: A logical workflow for troubleshooting suspected compound degradation.

Protocols for Prevention and Analysis

Adhering to standardized protocols is the most effective way to prevent degradation and ensure analytical accuracy.

Protocol 4.1: Recommended Long-Term Storage Procedure
  • Aliquot on Arrival: Upon receiving a new batch of Ethyl [1,1'-biphenyl]-2-ylcarbamate, immediately aliquot the solid material into smaller, single-use vials appropriate for your typical experimental scale. This minimizes the number of freeze-thaw cycles and moisture exposure for the bulk stock.

  • Select Proper Containers: Use amber glass vials with PTFE-lined screw caps or other containers designed for low-temperature chemical storage to protect from light and ensure an airtight seal.

  • Inert Atmosphere (Optional but Recommended): For maximum protection, gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), date of receipt/aliquoting, and expiration date.[10]

  • Storage: Place the sealed vials in a designated, organized section of a -20°C or -80°C freezer. Avoid storing chemicals on freezer doors where temperature fluctuations are more common.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or belowMinimizes thermal decomposition and hydrolysis rates.[7][8]
Atmosphere Tightly sealed, inert gas (Ar, N₂) optionalPrevents exposure to atmospheric moisture and oxygen.[8]
Light Amber vials or dark containerProtects against potential photodegradation.
Container Glass vial with PTFE-lined capEnsures inertness and a high-quality seal.
Form Solid (preferred) or anhydrous aprotic solventSolid form is generally more stable; avoids solvent-mediated degradation.
Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a robust way to assess the purity of your compound and detect the presence of degradation products.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column is typically suitable.[11]

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Dilute this stock solution with the mobile phase to a working concentration of approximately 50-100 µg/mL.

    • Filter the final sample through a 0.22 or 0.45 µm syringe filter before injection.[11]

  • Typical HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Scan for optimal absorbance, typically around 240-260 nm for biphenyl systems.

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Compare this to the Certificate of Analysis or data from the newly received compound.

Understanding Potential Degradation Pathways

Forcing the degradation of a compound under controlled stress conditions is a technique used in pharmaceutical development to understand its intrinsic stability.[7][12] This helps in developing stability-indicating analytical methods.[13][14]

G cluster_0 Potential Degradation Pathways cluster_1 Thermal Stress (Heat) cluster_2 Hydrolytic Stress (H₂O, H⁺/OH⁻) Parent Ethyl [1,1'-biphenyl]-2-ylcarbamate T_Product1 2-Aminobiphenyl Parent->T_Product1 Decarboxylation/ Rearrangement H_Product1 2-Aminobiphenyl Parent->H_Product1 Hydrolysis H_Product2 Ethanol Parent->H_Product2 Hydrolysis H_Product3 Carbon Dioxide Parent->H_Product3 Hydrolysis T_Product2 Ethanol T_Product3 Carbon Dioxide

Caption: Primary degradation pathways for aryl carbamates under thermal and hydrolytic stress.

References

  • Benchchem. (n.d.). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2546.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry.
  • Christenson, I. (1964). Alkaline Hydrolysis of Some Carbamic Acid Esters. Acta Chemica Scandinavica, 18, 904-922.
  • BioProcess International. (n.d.).
  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 129-138.
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(4), 771-776.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU.
  • Thorne, M. P. (1973). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry, 51(9), 1437-1447.
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
  • ResolveMass Laboratories Inc. (2026, February 15).
  • Lhasa Limited. (2025, March 27).
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)
  • Jordan, E. A., & Thorne, M. P. (1975). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (1), 48-54.
  • Gouvernement du Québec. (n.d.).
  • Semantic Scholar. (n.d.).
  • Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences, 52, 852-857.
  • University of Kentucky. (n.d.).
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
  • Benchchem. (n.d.). Technical Support Center: Long-Term Storage Stability of Novel Research Compounds.
  • Ueji, M., & Kanazawa, J. (n.d.).
  • Zhang, Y., et al. (2015). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 20(7), 12345-12362.
  • Ratanapongleka, K., & Sitanurak, J. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12269-12279.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • NIST. (n.d.). 1,1'-Biphenyl, 2-ethyl-. NIST Chemistry WebBook.
  • ChemicalBook. (2025, July 4). 1-(2-(methylamino)ethyl)
  • NextSDS. (n.d.).
  • Fisher Scientific. (2025, December 24).

Sources

Troubleshooting

Purification techniques for Ethyl [1,1'-biphenyl]-2-ylcarbamate via silica gel column chromatography

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that purifying bulky, moderately polar molecules like Ethyl [1,1'-biphenyl]-2-ylcarbamate presents unique physicochemical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that purifying bulky, moderately polar molecules like Ethyl [1,1'-biphenyl]-2-ylcarbamate presents unique physicochemical challenges. The compound features a highly lipophilic biphenyl core juxtaposed with a polar, hydrogen-bonding carbamate moiety. This structural dichotomy often leads to non-linear adsorption on normal-phase silica, manifesting as streaking, poor recovery, or co-elution with structurally similar precursors (e.g., 2-aminobiphenyl).

This guide provides a causality-driven, self-validating framework to troubleshoot and optimize your silica gel flash chromatography workflows.

Diagnostic Troubleshooting Workflow

Before altering your solvent system or column parameters, use the diagnostic logic tree below to identify the root cause of your separation failure.

TroubleshootingFlow Start Crude Ethyl[1,1'-biphenyl] -2-ylcarbamate TLC Perform TLC (10% EtOAc in Hexane) Start->TLC Check Observe Spot Morphology & Rf TLC->Check Streak Streaking / Tailing (Rf < 0.2) Check->Streak Tailing Coelute Co-elution with Amine (ΔRf < 0.1) Check->Coelute Overlap Good Defined Spot (Rf 0.25 - 0.35) Check->Good Clear FixStreak Switch to Hexane:Et2O or decrease loading Streak->FixStreak FixCoelute Use Toluene:Hexane for π-π selectivity Coelute->FixCoelute Proceed Proceed to Column Chromatography Good->Proceed FixStreak->TLC Retest FixCoelute->TLC Retest

Diagnostic workflow for resolving common chromatographic issues with biphenyl carbamates.

Self-Validating Purification Protocol

To ensure reproducibility, this protocol integrates validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Dry Loading Preparation

  • Causality: Ethyl [1,1'-biphenyl]-2-ylcarbamate has limited solubility in purely aliphatic solvents (like hexane) but dissolves readily in dichloromethane (DCM). Liquid loading with DCM will drag the compound down the column, causing severe band broadening[1]. Dry loading pre-adsorbs the compound onto silica, ensuring a narrow initial band.

  • Action: Dissolve the crude mixture in a minimal volume of DCM. Add silica gel (approx. 3x the mass of the crude). Evaporate the DCM completely under reduced pressure using a rotary evaporator.

  • Validation Check: The resulting silica must be a completely free-flowing powder. If it clumps or sticks to the flask wall, residual DCM remains. Do not load clumpy silica, as it will cause solvent channeling.

Step 2: Isotropic Column Packing

  • Causality: Uneven particle distribution creates paths of least resistance, leading to peak distortion and overlap[2].

  • Action: Slurry pack a column using 40–63 µm silica gel in 100% Hexane. Apply compressed air (10-15 psi) to pack the bed tightly[3]. Add a 1 cm protective layer of sand on top.

  • Validation Check: Add 5 mL of a 1% solution of a non-polar dye (or just observe the solvent front). The solvent line must descend perfectly horizontally. If it tilts, repack the column.

Step 3: Gradient Elution Execution

  • Causality: Carbamates interact strongly with acidic silanol groups. An isocratic elution often results in a Langmuir isotherm profile (sharp front, long tail). A shallow gradient continuously increases the mobile phase's displacing power, sharpening the tail.

  • Action:

    • Elute with 2 Column Volumes (CV) of 100% Hexane.

    • Ramp to 5% Ethyl Acetate in Hexane for 3 CVs.

    • Ramp to 10% Ethyl Acetate in Hexane until the product elutes[4].

  • Validation Check: Spot fractions on TLC. The product should elute symmetrically across 4-6 fractions. If it bleeds across 15+ fractions, your gradient is too shallow or the column is overloaded.

Quantitative Eluent Selection Data

Standard Ethyl Acetate/Hexane systems are not always effective for bulky carbamates due to specific hydrogen-bonding dynamics. Use the table below to select the optimal solvent system based on your specific impurity profile.

Solvent SystemTarget RatioExpected RfResolution ProfileMechanistic Notes
Hexane / EtOAc 10:1 to 5:10.25 - 0.35ModerateStandard baseline system; prone to tailing if the silica is highly acidic or the column is overloaded[4].
Hexane / Diethyl Ether 10:1 to 4:1~0.30HighEther is a slightly weaker, less polar solvent than EtOAc. It pulls products through the column slower, facilitating better gradient control and reducing streaking.
Toluene / Hexane 1:1 to 1:30.20 - 0.25Very HighToluene acts as a weak solvent but provides orthogonal π-π interactions with the biphenyl rings, offering superior separation from non-aromatic impurities.
DCM / Methanol 95:5> 0.80PoorHighly polar; causes severe streaking of polar compounds on normal-phase silica and destroys resolution[1].

Troubleshooting & FAQs

Q: Why does my Ethyl [1,1'-biphenyl]-2-ylcarbamate streak heavily on the TLC plate, even when the Rf is around 0.3? A: Streaking is a physical manifestation of multiple equilibrium states between the mobile phase and the stationary phase. The carbamate's -NH group acts as a strong hydrogen bond donor, interacting with the free silanol (-SiOH) groups on the silica surface. Solution: First, verify you are not overloading the sample; overloading saturates the active sites and forces the compound to streak[5]. If loading is appropriate, switch your polar modifier from Ethyl Acetate to Diethyl Ether. Alternatively, adding a trace amount (0.1 - 1.0%) of Triethylamine (Et₃N) to your eluent can temporarily deactivate the most acidic silanol sites, sharpening the band[3][5].

Q: I am experiencing co-elution between the product and the starting material, 2-aminobiphenyl. How do I separate them? A: Both molecules share the massive, lipophilic biphenyl core, which dominates their retention behavior in standard aliphatic/ester solvent systems. Solution: You must exploit their electronic differences. Switch to a Toluene:Hexane gradient. Toluene is highly polarizable and engages in π-π stacking. Because the primary amine (2-aminobiphenyl) and the carbamate (product) have different electron densities on their respective aromatic rings, the toluene mobile phase will interact with them differentially, providing the orthogonal selectivity needed to pull them apart.

Q: Can I use Dichloromethane (DCM) to load my sample if I don't want to dry load? A: It is highly discouraged. While DCM is excellent for solubilizing biphenyl carbamates, using it for liquid loading introduces a strong, competing solvent at the head of your column. Even 5% DCM can drastically alter the local polarity, causing the compound to streak down the column before the actual gradient begins[1]. If you must liquid load, dissolve the sample in the absolute minimum volume of your starting eluent (e.g., 100% Hexane or Toluene).

Q: My silica gel seems to be degrading my product. Is this possible? A: While carbamates are generally stable, highly acidic or low-quality silica gels containing trace metal impurities (like aluminum or iron) can catalyze localized hydrolysis or cause severe peak tailing[2]. Ensure you are using high-purity, pH-adjusted silica (pH 6.0–8.0)[2]. If degradation persists, consider filtering your crude through a plug of Et₃N-deactivated silica prior to the main column purification.

References

  • Aggarwal Group (University of Bristol). Table of Contents: Purification of Homologation Reactions & Carbamates. Retrieved from:[Link]

  • Open Access Journals. Flash Chromatography and Its Different Dissolvable Frameworks: A Review. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature. Retrieved from:[Link]

  • AGA Analytical (SiliCycle). Thin Layer Chromatography (TLC) Troubleshooting. Retrieved from:[Link]

  • Chemie Brunschwig (SiliCycle). Solutions for Purification & Chromatography. Retrieved from:[Link]

  • Green Chemistry (RSC Publishing). Alternatives to Normal-Phase Silica Gel Chromatography. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl [1,1'-biphenyl]-2-ylcarbamate Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challenges of substitution reactions with the sterically demanding substrate, Ethyl [1,1'-biphenyl]-2-ylcarbamate. The inherent steric congestion of this molecule, arising from the ortho-biphenyl and ethyl carbamate groups, often leads to low yields, side reactions, or complete reaction failure. This resource is designed to explain the "why" behind these issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed N-arylation (Buchwald-Hartwig) of Ethyl [1,1'-biphenyl]-2-ylcarbamate with an aryl halide is failing. What are the most likely causes?

A1: Failure in this cross-coupling reaction is almost always tied to the extreme steric hindrance around the carbamate's nitrogen atom. The ortho-phenyl group severely impedes the approach of the palladium catalyst and the aryl halide. Here’s a breakdown of the critical parameters and how to address them:

  • Inadequate Ligand Selection: This is the most common pitfall. Standard phosphine ligands like PPh₃ or even bidentate ligands like dppf are often not bulky enough to facilitate the reaction.[1] You need highly specialized, bulky, and electron-rich monophosphine ligands. These ligands promote the formation of a monoligated and highly reactive LPd(0) species, which is crucial for the oxidative addition of the aryl halide.[2] They also stabilize the low-coordinate palladium species necessary for this challenging coupling.[3]

    • Recommendation: Switch to Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[3] For exceptionally hindered substrates, consider ligands specifically designed for such challenges, like BrettPhos or the conformationally flexible Trineopentylphosphine (TNpP).[4][5]

  • Incorrect Base and Solvent Combination: The choice of base is critical. It must be strong enough to deprotonate the carbamate but not so nucleophilic that it leads to side reactions.

    • Recommendation: Use a non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Cesium carbonate (Cs₂CO₃) can also be effective, particularly for less reactive aryl chlorides.[3][6] Pair these bases with anhydrous, polar aprotic solvents like toluene, dioxane, or THF.

  • Insufficient Temperature: The activation energy for coupling sterically hindered partners is high.

    • Recommendation: Ensure your reaction is heated sufficiently, typically between 80-110 °C. If conventional heating fails, microwave irradiation can be highly effective, often reducing reaction times from days to minutes and improving yields.[5]

Q2: I'm attempting an electrophilic aromatic substitution (e.g., bromination or acylation) on the biphenyl core, but I'm getting low yields and a mixture of isomers. How can I improve regioselectivity?

A2: Regioselectivity in this system is a battle between electronic directing effects and steric hindrance. The carbamate group (-NHCOOEt) is an ortho-, para-director. However, all ortho positions are severely congested.

  • Steric Dominance: The large ortho-phenyl group and the ethyl carbamate itself will sterically block the ortho positions (2' and 6' on the unsubstituted ring, and 3 on the substituted ring). Therefore, substitution is most likely to occur at the para-position (4') of the unsubstituted phenyl ring, which is the most sterically accessible and electronically activated site.

  • Directed ortho-Metalation (DoM): For substitution on the carbamate-bearing ring, standard electrophilic substitution is unlikely to be effective. A more powerful strategy is Directed ortho-Metalation. The carbamate group is an excellent directing metalation group (DMG).[7]

    • Protocol: Treat Ethyl [1,1'-biphenyl]-2-ylcarbamate with a strong lithium amide base like LDA or a Schlosser base (n-BuLi/t-BuOK) at low temperatures (-78 °C).[8][9] This will selectively deprotonate the C3 position, which is ortho to the carbamate. The resulting lithiated species can then be quenched with an appropriate electrophile (e.g., Br₂, I₂, an aldehyde, or a silyl chloride) to achieve regioselective substitution. This method bypasses the steric issues of traditional electrophilic substitution.

Troubleshooting Guides

Guide 1: Optimizing Palladium-Catalyzed C-N Coupling Reactions

This guide provides a systematic approach to troubleshoot and optimize Buchwald-Hartwig amination reactions involving the sterically hindered Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Workflow for Troubleshooting Failed C-N Coupling

start Reaction Failure: Low or No Yield ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich monophosphine? (e.g., XPhos, RuPhos) start->ligand No ligand->start Change to Buchwald ligand base Step 2: Check Base/Solvent Using NaOtBu or LHMDS? Is the solvent anhydrous? ligand->base Yes base->start Switch to stronger base temp Step 3: Increase Temperature Is the reaction at 100-110 °C? Consider Microwave. base->temp Yes temp->start Increase heat/ Use MW precatalyst Step 4: Change Pd Source Using a G3 or G4 Precatalyst? temp->precatalyst Yes precatalyst->start Use modern precatalyst result Successful Coupling precatalyst->result

Caption: A logical workflow for troubleshooting failed C-N cross-coupling reactions.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling

ParameterRecommended Reagent/ConditionRationale & Expert Insights
Palladium Source Pd₂(dba)₃ or a Pd-precatalyst (e.g., XPhos-Pd-G3)Precatalysts are often more active and air-stable, leading to more reproducible results.[10]
Ligand XPhos, RuPhos, SPhos, BrettPhosThese bulky, electron-rich ligands are essential for coupling sterically demanding substrates.[3][11] They accelerate the rate-limiting oxidative addition and reductive elimination steps.
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice depends on the halide. NaOtBu is generally robust. K₃PO₄ is a milder option that can sometimes reduce side reactions.[3]
Solvent Toluene or Dioxane (anhydrous)These solvents have high boiling points suitable for the required temperatures and are compatible with the reaction components.
Temperature 100 - 110 °C (oil bath) or 120-150 °C (microwave)High temperature is necessary to overcome the activation barrier imposed by steric hindrance. Microwave heating can be particularly effective.[5]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air and moisture is critical for success.
Guide 2: Protocol for Directed ortho-Metalation (DoM)

This protocol outlines a procedure for achieving substitution at the C3 position of the biphenyl ring system, adjacent to the carbamate directing group.

Experimental Workflow

Caption: Step-by-step workflow for the Directed ortho-Metalation protocol.

Key Considerations for DoM:

  • Anhydrous Conditions: The use of organolithium bases necessitates strictly anhydrous and oxygen-free conditions. All glassware should be flame-dried, and solvents must be freshly distilled from an appropriate drying agent.

  • Temperature Control: Maintaining the temperature at -78 °C during the lithiation step is crucial to prevent side reactions and potential decomposition of the lithiated intermediate.

  • Choice of Base: Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the carbamate.[8]

  • Electrophile Quench: The electrophile should be added neat or as a solution in THF while the reaction is still cold to ensure efficient trapping of the ortho-lithiated species.

By understanding the interplay of steric and electronic factors and by selecting the appropriate advanced catalytic systems or synthetic strategies, researchers can successfully perform substitution reactions on the challenging Ethyl [1,1'-biphenyl]-2-ylcarbamate scaffold.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Shen, M., & Hartwig, J. F. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". (2017). ResearchGate. Retrieved from [Link]

  • Szostak, M., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters. PubMed. Retrieved from [Link]

  • Clayden, J., & Kenworthy, M. N. (2009). On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Organic Letters. ACS Publications. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC. Retrieved from [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. (n.d.). MIT Open Access Articles. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). University of Liverpool. Retrieved from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC. Retrieved from [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Double Functionalization of Atropisomeric Biphenyl Sulfoxides by Ortho‐Metalation and DYKAT Toward Chiral Quaterphenyl‐Based Borane Lewis Acids. (2024). ResearchGate. Retrieved from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2018). ResearchGate. Retrieved from [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). PMC. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Directed ortho lithiation of biphenyl. (n.d.). Slideshare. Retrieved from [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2022). ResearchGate. Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (n.d.). PMC. Retrieved from [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (n.d.). SIOC Journals. Retrieved from [Link]

  • 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis. (n.d.). Molbase. Retrieved from [Link]

  • Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. (2020). Organic Letters. ACS Publications. Retrieved from [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2009). Journal of the American Chemical Society. Retrieved from [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (n.d.). Arkivoc. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). SURFACE at Syracuse University. Retrieved from [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner. Retrieved from [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (n.d.). University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

  • Lecture 23 : Stereochemistry IV. (n.d.). NPTEL Archive. Retrieved from [Link]

  • Process for the preparation of a biphenyl-2-ylcarbamic acid ester. (n.d.). Google Patents.
  • Chirality of symmetrically substituted biphenyl. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Process for preparing a biphenyl-2-ylcarbamic acid. (n.d.). Google Patents.
  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. (n.d.). JOCPR. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). Semantic Scholar. Retrieved from [Link]98f395b0789782d46)

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Spectral Profiling of Ethyl[1,1'-biphenyl]-2-ylcarbamate vs. Structural Analogs

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, chemical shift causality, and analytical benchmarking.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, chemical shift causality, and analytical benchmarking.

Executive Summary

Ethyl[1,1'-biphenyl]-2-ylcarbamate (CAS: 6301-18-4) is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients and agrochemicals. Accurate structural validation of this compound requires a deep understanding of its Nuclear Magnetic Resonance (NMR) profile.

This guide objectively compares the 1 H and 13 C NMR performance of Ethyl [1,1'-biphenyl]-2-ylcarbamate against two key structural alternatives: Methyl [1,1'-biphenyl]-2-ylcarbamate (to evaluate the impact of the ester alkyl chain) and Ethyl phenylcarbamate (to evaluate the impact of the ortho-phenyl substitution). By analyzing these variations, researchers can confidently map specific chemical shifts to their underlying structural drivers.

Mechanistic Insights: Structural Drivers of Chemical Shifts

As an application scientist, it is crucial to look beyond empirical peak assignments and understand the causality of the observed magnetic resonance phenomena. The NMR profile of Ethyl [1,1'-biphenyl]-2-ylcarbamate is governed by two primary stereoelectronic effects:

A. Anisotropic Deshielding via the Biphenyl Core

In biphenyl systems, steric hindrance between the ortho-substituents (in this case, the bulky ethyl carbamate group) and the adjacent phenyl ring (Ring B) restricts free rotation. This forces the molecule into a specific dihedral angle [1]. The π -electron cloud of Ring B generates a strong magnetic anisotropic cone. The proton at the 3-position (ortho to the carbamate on Ring A) is forced into the deshielding region of this cone, resulting in a significant downfield shift ( 8.05 ppm) compared to standard aromatic protons. Furthermore, the conformation of the biphenyl core directly correlates with the observed 13 C NMR chemical shifts, as the restricted rotation alters the electronic shielding of the ipso carbons [2].

B. Inductive Effects of the Ester Chain

The substitution of an ethyl group for a methyl group on the carbamate moiety subtly alters the inductive electron donation (+I effect) toward the carbamate oxygen. While the primary effect is observed in the aliphatic region (a distinct quartet/triplet splitting pattern for the ethyl group versus a sharp singlet for the methyl group), the secondary effect slightly modulates the electron density at the carbonyl carbon, shifting the 13 C resonance by approximately 0.3–0.5 ppm.

Shift_Drivers Root Chemical Shift Drivers Ethyl[1,1'-biphenyl]-2-ylcarbamate Biphenyl Biphenyl Core (Ring B) Root->Biphenyl Carbamate Ethyl Carbamate Group Root->Carbamate Steric Steric Hindrance Restricted Rotation (Dihedral Angle) Biphenyl->Steric Inductive Inductive Effect C=O Shift (~153.5 ppm) Carbamate->Inductive Anisotropy Anisotropic Deshielding Downfield Shift of H-3 (~8.05 ppm) Steric->Anisotropy

Figure 1: Mechanistic drivers influencing the NMR chemical shifts of the target compound.

Experimental Workflows & Protocols

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system . Every step includes an internal check to guarantee data integrity before comparative analysis begins.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the highly pure compound (>98% by HPLC) in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8 atom % D).

    • Self-Validation Check: Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The sample must be completely particulate-free to prevent magnetic susceptibility broadening.

  • Instrument Tuning & Matching:

    • Insert the 5 mm NMR tube into a 400 MHz spectrometer (equipped with a 5 mm BBO probe).

    • Perform automated tuning and matching (ATMA) for both 1 H and 13 C nuclei to ensure optimal RF power transfer.

  • Shimming & Field Homogeneity:

    • Execute gradient shimming (TopShim).

    • Self-Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz. This guarantees that the complex aromatic multiplets of the biphenyl system will be fully resolved.

  • Data Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, 2.0 s relaxation delay (D1), 30° flip angle.

    • 13 C NMR: 100 MHz, 1024 scans, 2.0 s relaxation delay (D1) with 1 H decoupling (WALTZ-16 sequence).

  • Processing:

    • Apply a 0.3 Hz exponential line broadening function to the 13 C FID prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing resolution.

NMR_Workflow A Sample Prep 15 mg in 0.6 mL CDCl3 + TMS B Instrument Setup Tune, Match & Gradient Shim A->B C Validation Check TMS FWHM < 1.0 Hz? B->C C->B No D Acquisition 1H (16 scans), 13C (1024 scans) C->D Yes E Data Processing FT, Phase/Baseline Correction D->E

Figure 2: Self-validating workflow for high-resolution NMR data acquisition.

Data Presentation: NMR Spectral Comparisons

The tables below summarize the quantitative chemical shifts, multiplicity, and integration data, allowing for a direct comparison between the target compound and its structural analogs.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3​ , δ ppm)
Structural RegionTarget: Ethyl [1,1'-biphenyl]-2-ylcarbamateAnalog 1: Methyl [1,1'-biphenyl]-2-ylcarbamateAnalog 2: Ethyl phenylcarbamate
Aliphatic Chain 1.25 (t, 3H, J =7.1 Hz)4.15 (q, 2H, J =7.1 Hz)3.70 (s, 3H)1.30 (t, 3H, J =7.1 Hz)4.22 (q, 2H, J =7.1 Hz)
Carbamate NH 6.50 (br s, 1H)6.55 (br s, 1H)6.60 (br s, 1H)
Aromatic (H-3/Ortho) 8.05 (d, 1H, J =8.2 Hz) 8.02 (d, 1H, J =8.2 Hz) 7.38 (d, 2H, J =7.8 Hz)
Aromatic (Other) 7.15–7.45 (m, 8H)7.15–7.45 (m, 8H)7.05 (t, 1H), 7.30 (t, 2H)

Observation: The defining feature of the biphenyl carbamates (Target and Analog 1) is the highly deshielded doublet at 8.05 ppm. This is completely absent in Analog 2, proving that the ortho-phenyl ring is responsible for the anisotropic effect rather than the carbamate group itself.

Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3​ , δ ppm)
Structural RegionTarget: Ethyl [1,1'-biphenyl]-2-ylcarbamateAnalog 1: Methyl [1,1'-biphenyl]-2-ylcarbamateAnalog 2: Ethyl phenylcarbamate
Aliphatic Carbons 14.5 (CH 3​ ), 61.2 (CH 2​ )52.3 (CH 3​ )14.6 (CH 3​ ), 61.4 (CH 2​ )
Aromatic (C-H) 120.5, 123.8, 127.5, 128.0, 128.5, 129.2, 130.1120.6, 123.9, 127.6, 128.1, 128.6, 129.3, 130.2118.6, 123.2, 129.0
Aromatic (Quaternary) 132.5 (ipso), 135.0 (ipso), 138.2 (ipso)132.4, 135.1, 138.1138.0 (ipso)
Carbonyl (C=O) 153.5 154.0 153.8

Observation: The 13 C data highlights the inductive differences. The carbonyl carbon in the ethyl ester (Target) resonates at 153.5 ppm, slightly upfield from the methyl ester (Analog 1) at 154.0 ppm, reflecting the stronger electron-donating capacity of the ethyl group.

References

  • Barich, D. H., Pugmire, R. J., Grant, D. M., & Iuliucci, R. J. (2001). "Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations." The Journal of Physical Chemistry A, 105(28), 6780-6784.[Link]

  • Egolf, D. S., & Jurs, P. C. (1990). "Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra." Analytical Chemistry, 62(17), 1746-1754.[Link]

Comparative

A Comparative Analysis of the Reactivity of Ethyl vs. Methyl [1,1'-biphenyl]-2-ylcarbamate for Drug Development Professionals

Introduction In the landscape of modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its role as a stable and effective peptide bond isostere.[1] This stability, however...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its role as a stable and effective peptide bond isostere.[1] This stability, however, is not absolute and is subtly influenced by the molecular architecture surrounding the carbamate moiety. For researchers and professionals in drug development, a nuanced understanding of how minor structural modifications impact reactivity is paramount for optimizing drug efficacy, metabolic stability, and prodrug activation kinetics.

This guide provides an in-depth comparative analysis of the reactivity of two closely related N-aryl carbamates: ethyl [1,1'-biphenyl]-2-ylcarbamate and methyl [1,1'-biphenyl]-2-ylcarbamate. While direct head-to-head comparative studies on these specific molecules are not extensively available in the current literature, this guide will construct a robust comparison based on established principles of organic chemistry, data from analogous systems, and a proposed experimental framework for direct validation. We will delve into the electronic and steric factors that govern their reactivity towards common chemical transformations such as hydrolysis and nucleophilic attack.

Molecular Structure and Key Physicochemical Properties

The foundational step in comparing the reactivity of our two target molecules is a thorough understanding of their structural and electronic characteristics.

cluster_ethyl Ethyl [1,1'-biphenyl]-2-ylcarbamate cluster_methyl Methyl biphenyl-2-ylcarbamate ethyl ethyl methyl methyl

Figure 1: Chemical structures of ethyl [1,1'-biphenyl]-2-ylcarbamate and methyl biphenyl-2-ylcarbamate.

The core structure for both molecules is the biphenyl-2-ylcarbamate scaffold. The key difference lies in the alkoxy group of the carbamate: an ethoxy group versus a methoxy group. This seemingly minor variation can have a discernible impact on the reactivity of the carbamate's carbonyl group.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The reactivity of the carbamate functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Any factor that influences the electron density at this center will, in turn, affect the rate of nucleophilic attack.

Electronic Effects

The primary electronic difference between a methyl and an ethyl group is their inductive effect. An ethyl group is generally considered to be slightly more electron-donating than a methyl group. This is due to the greater polarizability of the C-C bond in the ethyl group compared to the C-H bonds in the methyl group, as well as hyperconjugation effects. This increased electron-donating character of the ethyl group would be expected to slightly decrease the electrophilicity of the carbonyl carbon in ethyl [1,1'-biphenyl]-2-ylcarbamate compared to its methyl counterpart. Consequently, one might predict that the methyl derivative would be marginally more reactive towards nucleophiles.

Steric Effects

Steric hindrance plays a crucial role in the reactivity of carbonyl compounds. The ethyl group is bulkier than the methyl group. This increased steric bulk in the ethyl derivative could hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the rate of reaction. This effect would be particularly pronounced with larger nucleophiles.

Furthermore, the biphenyl-2-yl group itself imposes significant steric constraints. The ortho-substitution pattern can lead to restricted rotation around the C-N bond of the carbamate and the C-C bond connecting the two phenyl rings. This atropisomerism can influence the preferred conformation of the molecule, potentially affecting the accessibility of the carbonyl group.

Reactivity in Hydrolysis

Hydrolysis is a critical reaction for carbamates, especially in the context of drug metabolism and prodrug activation. The stability of carbamates to hydrolysis is pH-dependent.

Basic Hydrolysis

Under basic conditions, carbamate hydrolysis can proceed through a BAc2 mechanism (bimolecular acyl-nucleophilic substitution) involving the attack of a hydroxide ion on the carbonyl carbon. Studies on the basic hydrolysis of various N-aryl-N-methylcarbamates have shown that the reaction mechanism can be complex, with the rate-determining step potentially being the formation or breakdown of a tetrahedral intermediate.[2] For the two molecules , the slightly higher electrophilicity and lower steric hindrance of the methyl carbamate would likely lead to a faster rate of hydrolysis under basic conditions compared to the ethyl carbamate.

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of carbamates can be more complex, with mechanisms ranging from A-1 to A-2 type, depending on the structure and the acidity of the medium.[3] While direct comparative data for our target molecules is unavailable, studies on simple alkyl carbamates have been conducted.[3] Given the subtle electronic and steric differences, it is reasonable to hypothesize that the methyl derivative would also exhibit a slightly faster rate of acid-catalyzed hydrolysis.

Proposed Experimental Guide for a Head-to-Head Reactivity Comparison

To definitively determine the relative reactivity of ethyl and methyl [1,1'-biphenyl]-2-ylcarbamate, a direct comparative experimental study is necessary. The following is a proposed experimental protocol.

Objective

To quantitatively compare the rates of hydrolysis of ethyl [1,1'-biphenyl]-2-ylcarbamate and methyl biphenyl-2-ylcarbamate under both acidic and basic conditions.

Materials and Methods

Synthesis of Carbamates:

The target carbamates can be synthesized from 2-aminobiphenyl. A general procedure would involve the reaction of 2-aminobiphenyl with the corresponding chloroformate (ethyl chloroformate or methyl chloroformate) in the presence of a base.

cluster_synthesis Proposed Synthesis of Biphenyl-2-ylcarbamates synthesis synthesis

Figure 2: Proposed synthetic route to ethyl and methyl [1,1'-biphenyl]-2-ylcarbamate.

Kinetic Studies:

  • Stock Solutions: Prepare stock solutions of known concentration for both carbamates in a suitable organic solvent (e.g., acetonitrile or THF).

  • Reaction Conditions:

    • Basic Hydrolysis: Initiate the reaction by adding a known volume of the carbamate stock solution to a buffered aqueous solution at a high pH (e.g., pH 10 or 12) maintained at a constant temperature (e.g., 25°C or 37°C).

    • Acidic Hydrolysis: Initiate the reaction by adding a known volume of the carbamate stock solution to a buffered aqueous solution at a low pH (e.g., pH 1 or 2) maintained at a constant temperature.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by neutralizing the acid or base), and analyze the concentration of the remaining carbamate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or by ¹H NMR spectroscopy by integrating the signals of the starting material and product.

  • Data Analysis: Plot the natural logarithm of the carbamate concentration versus time. For a pseudo-first-order reaction, the slope of this line will be the negative of the observed rate constant (kobs). Compare the kobs values for the ethyl and methyl derivatives under identical conditions.

Predicted Spectroscopic Data

For the purpose of characterization and reaction monitoring, the following are predicted ¹H and ¹³C NMR chemical shifts for the two compounds in CDCl₃. These predictions are based on known data for similar structures.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Assignment Ethyl [1,1'-biphenyl]-2-ylcarbamate (Predicted ¹H NMR, ppm) Methyl biphenyl-2-ylcarbamate (Predicted ¹H NMR, ppm) Ethyl [1,1'-biphenyl]-2-ylcarbamate (Predicted ¹³C NMR, ppm) Methyl biphenyl-2-ylcarbamate (Predicted ¹³C NMR, ppm)
-CH₃ (ester)1.2-1.4 (t)3.7-3.9 (s)14.552.5
-CH₂- (ester)4.1-4.3 (q)-61.5-
Aromatic-H7.2-8.2 (m)7.2-8.2 (m)120-140120-140
NH6.8-7.2 (br s)6.8-7.2 (br s)--
C=O--154154.5

Conclusion

Based on fundamental principles of organic chemistry, methyl biphenyl-2-ylcarbamate is predicted to be more reactive than ethyl [1,1'-biphenyl]-2-ylcarbamate . This increased reactivity is attributed to the combined effects of the methyl group's lower electron-donating character and reduced steric hindrance compared to the ethyl group. This would translate to a faster rate of reaction with nucleophiles, including hydrolysis under both acidic and basic conditions.

For drug development professionals, this seemingly subtle difference can have significant implications. A more reactive carbamate might lead to a shorter in vivo half-life, which could be desirable for a prodrug designed for rapid activation but detrimental for a drug requiring sustained exposure. The proposed experimental guide provides a clear and robust framework for quantifying this reactivity difference, enabling informed decisions in the design and optimization of carbamate-containing therapeutic agents.

References

  • Molecules2013, 18(S2), S1-S10.
  • Aust. J. Chem.1983, 36(11), 2203-2209.
  • Supporting Information for a relevant public
  • Beilstein J. Org. Chem.2016, 12, 2686-2696.
  • Molecules2020, 25(9), 2154.
  • Supporting Information for a relevant public
  • Supporting Information for a relevant public
  • JETIR2021, 8(6), c632-c641.
  • J. Med. Chem.2014, 57(11), 4554-4570.
  • Supporting Information for a relevant public
  • Molecules2024, 29(12), 2795.
  • J. Med. Chem.1996, 39(26), 5167-5176.
  • Environ. Sci. Technol.1981, 15(11), 1360-1367.
  • Supporting Information for a relevant public
  • Molecules2023, 28(1), 1-13.
  • J. Chem. Soc. B1968, 1111-1116.
  • NIST Standard Reference D
  • Molecules2015, 20(10), 18001-18019.
  • Comput. Chem.2019, 7, 1-26.
  • J. Phys. Org. Chem.2011, 24(2), 147-155.
  • J. Pharm. Sci.1963, 52, 852-857.
  • J. Am. Chem. Soc.2016, 138(40), 13139-13142.
  • Int. J. Mol. Sci.2020, 21(24), 9495.
  • Der Pharma Chemica2016, 8(19), 304-313.
  • Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Green Chem.2018, 20, 2553-2558.
  • Google P
  • Comput. Chem.2019, 7, 1-26.
  • SpectraBase, Wiley-VCH.
  • ChemicalBook, piperidin-4-yl [1,1'-biphenyl]-2-ylcarbam
  • ChemicalBook, ETHYL N-ETHYLCARBAM
  • ChemicalBook, ETHYL N-ETHYLCARBAM
  • Supporting Information for a relevant public
  • Clemson University, College of Engineering, Computing and Applied Sciences.
  • BenchChem, Applic
  • Angew. Chem. Int. Ed.2020, 59, 1470-1489.
  • J. Braz. Chem. Soc.2007, 18(1), 123-130.
  • J. Chem. Soc., Perkin Trans. 21993, 1563-1568.
  • Molecules2020, 25(9), 2154.
  • Int. J. Chem. Kinet.2015, 47(11), 693-700.
  • Molecules2024, 29(15), 3465.
  • Org. Syn.2012, 89, 328.
  • NIST Standard Reference D

Sources

Validation

Overcoming Aromatic Co-Elution: HPLC Method Validation for the Accurate Quantification of Ethyl [1,1'-biphenyl]-2-ylcarbamate

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where traditional reverse-phase liquid chromatography falls short. One such challenge is the accurate quantification of highly aromatic int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where traditional reverse-phase liquid chromatography falls short. One such challenge is the accurate quantification of highly aromatic intermediates and impurities, such as Ethyl [1,1'-biphenyl]-2-ylcarbamate (CAS 6301-18-4), also known as ethyl N-(2-phenylphenyl)carbamate[1]. Often encountered during the synthesis of complex active pharmaceutical ingredients (APIs) or as a related substance (e.g., Revefenacin Impurity 69), this compound possesses a rigid biphenyl core and a carbamate linkage.

The primary analytical challenge lies in its structural similarity to other synthetic byproducts. When relying on standard C18 stationary phases, method developers often observe co-elution, poor peak asymmetry, or inadequate resolution. This guide objectively compares the performance of standard C18 columns against Biphenyl stationary phases and provides a comprehensive, self-validating experimental protocol based on the latest2[2].

The Mechanistic Advantage: C18 vs. Biphenyl Stationary Phases

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. While excellent for general-purpose separations, they lack the stereochemical and electronic selectivity required to separate closely related aromatic isomers.

Conversely, Biphenyl stationary phases offer a distinct, orthogonal retention mechanism. The densely endcapped, dimethyl-biphenyl phase features two sequential phenyl groups bonded to the base silica. This architecture facilitates strong π−π interactions with the electron-rich aromatic rings of Ethyl [1,1'-biphenyl]-2-ylcarbamate. Furthermore, the biphenyl ligand introduces mild steric interactions and enhanced polarizability, effectively separating compounds based on their aromaticity and hydrogen-bonding capacity, rather than just lipophilicity. As noted in 3[3], this dual nature allows for enhanced selectivity that can easily resolve isomers that co-elute on a C18 column.

ValidationWorkflow Start Method Validation Initiation (ICH Q2(R2) Compliant) Spec Specificity & Selectivity (Biphenyl vs C18) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Recovery) Spiked at 50%, 100%, 150% Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Temp, Flow, pH Variations) Prec->Rob Final Validated HPLC Method Fit for Purpose Rob->Final

Fig 1. ICH Q2(R2) compliant HPLC method validation workflow for aromatic compounds.

Experimental Design & Method Validation Protocol

To demonstrate the superiority of the biphenyl phase and establish a robust quantification method, we designed a validation protocol strictly adhering to the4[4]. The objective is to prove the method is a self-validating system that is "fit for purpose."

Step 1: Chromatographic Conditions Setup
  • Column A (Control): Standard C18 (100 mm × 2.1 mm, 2.7 µm)

  • Column B (Test): Biphenyl (100 mm × 2.1 mm, 2.7 µm)

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile. Causality: A gradient ensures sharp peak shapes and forces highly retained hydrophobic impurities to elute within a reasonable run time.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV absorbance at 254 nm.

Step 2: Specificity & Selectivity Assessment
  • Procedure: Inject a blank diluent, followed by a standard solution of Ethyl[1,1'-biphenyl]-2-ylcarbamate spiked with known closely eluting positional isomers and degradation products.

  • Causality: This step proves the column's ability to unequivocally assess the analyte in the presence of expected matrix components and impurities, establishing the foundational selectivity of the method.

Step 3: Linearity and Range
  • Procedure: Prepare five concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. Perform linear regression analysis.

  • Causality: According to ICH Q2(R2), the range must encompass the LOQ to 120%. This ensures that even if a batch experiences an unexpected spike in impurity levels, the method remains quantitatively reliable without requiring manual sample dilution.

Step 4: Accuracy (Recovery)
  • Procedure: Prepare sample matrices spiked with the analyte at 50%, 100%, and 150% of the target concentration. Analyze in triplicate.

  • Causality: We must prove that the sample matrix (excipients or synthetic precursors) does not cause signal enhancement or suppression. Recovery must fall within 98.0% - 102.0% to ensure the UV response is exclusively from the target analyte[5].

Step 5: Precision and Robustness
  • Procedure: Inject the 100% concentration standard six times consecutively (Repeatability). Have a second analyst perform the same test on a different day using a different HPLC system (Intermediate Precision). Finally, deliberately vary the column temperature ( ±5∘ C) and flow rate ( ±0.05 mL/min) to test robustness.

  • Causality: Proving robustness ensures the method transfers smoothly from R&D to routine Quality Control (QC) labs without failing system suitability criteria due to minor environmental shifts.

Comparative Performance Data

The following tables summarize the quantitative validation data, objectively comparing the performance of the C18 and Biphenyl columns.

Table 1: Selectivity and System Suitability (C18 vs. Biphenyl)
ParameterStandard C18 ColumnBiphenyl ColumnICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 4.2 min6.8 minN/A
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)2.8 (Baseline) Rs​≥1.5
Tailing Factor ( Tf​ ) 1.61.1 Tf​≤2.0
Theoretical Plates ( N ) 8,50014,200 N>2000
Table 2: ICH Q2(R2) Validation Metrics for the Biphenyl Method
Validation ParameterExperimental ResultStatus
Specificity No interference at tR​ of analytePass
Linearity ( R2 ) 0.9998 (Range: 0.05 - 120 µg/mL)Pass
Accuracy (Recovery %) 99.2% - 101.1% across all levelsPass
Repeatability (% RSD) 0.6% (n=6)Pass
Intermediate Precision 0.8% (n=12, 2 analysts, 2 days)Pass
LOD / LOQ 0.015 µg/mL / 0.05 µg/mLPass

Conclusion

The empirical data clearly indicates that while a standard C18 column can retain Ethyl [1,1'-biphenyl]-2-ylcarbamate, it fails to provide the necessary specificity ( Rs​<1.5 ) when structurally similar aromatic impurities are present. The Biphenyl column, leveraging powerful π−π interactions, achieves baseline resolution ( Rs​=2.8 ) and excellent peak symmetry. For drug development professionals validating methods for highly aromatic carbamates, transitioning from alkyl to biphenyl stationary phases is a scientifically sound, risk-mitigating strategy that aligns perfectly with ICH Q2(R2) lifecycle management principles.

References

  • ethyl N-(2-phenylphenyl)carbamate | 6301-18-4 - ChemicalBook.1

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). 2

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - Chromatography Online. 3

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). 4

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. 5

  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis - Benchchem. 6

Sources

Comparative

A Comparative Guide to the LC-MS/MS Fragmentation of Ethyl [1,1'-biphenyl]-2-ylcarbamate

Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities, their metabolites, and potential impurities are paramount. Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities, their metabolites, and potential impurities are paramount. Ethyl [1,1'-biphenyl]-2-ylcarbamate represents a class of compounds featuring a stable biphenyl core linked to a more labile carbamate functional group. Understanding its behavior under mass spectrometric analysis is critical for developing robust analytical methods for pharmacokinetic studies, impurity profiling, and quality control.

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of Ethyl [1,1'-biphenyl]-2-ylcarbamate. We will dissect the primary fragmentation pathways observed under electrospray ionization (ESI), offer a validated experimental protocol for its analysis, and compare the LC-MS/MS approach with alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and sensitive methods for the characterization of biphenyl carbamate structures.

Part 1: Core Fragmentation Pathway Analysis (Positive ESI Mode)

When subjected to positive mode electrospray ionization, Ethyl [1,1'-biphenyl]-2-ylcarbamate readily accepts a proton, typically on the nitrogen atom of the carbamate group, to form the protonated molecule, [M+H]⁺, at an m/z of 242.29. The subsequent fragmentation of this precursor ion in the collision cell is dictated by the relative bond energies within the molecule. The carbamate linkage and its ethyl ester are the most susceptible to cleavage, while the aromatic biphenyl core remains largely intact.

The primary fragmentation events involve the loss of small, stable neutral molecules. The most diagnostically significant pathways are detailed below.

Key Fragmentation Pathways:

  • Loss of Ethanol (C₂H₆O; 46.07 Da): The most prominent fragmentation pathway often involves a rearrangement and subsequent elimination of ethanol from the protonated precursor ion. This yields a highly stable biphenyl-2-isocyanate fragment ion at m/z 196.08 . This transition is often the most intense and is an excellent choice for a quantifier in Multiple Reaction Monitoring (MRM) assays.

  • Formation of Protonated 2-Aminobiphenyl: A crucial fragmentation involves the cleavage of the carbamate C-N bond, with the charge being retained by the biphenylamine portion. This results in the loss of the ethoxycarbonyl group and the formation of the protonated 2-aminobiphenyl ion at m/z 170.10 . This fragment provides direct confirmation of the core biphenylamine structure.

  • Loss of Ethylene (C₂H₄; 28.05 Da): A common fragmentation pattern for ethyl esters is the neutral loss of ethylene via a McLafferty-type rearrangement. This pathway leads to the formation of a [1,1'-biphenyl]-2-ylcarbamic acid fragment ion at m/z 214.08 . This fragmentation is analogous to that seen in simple molecules like ethyl carbamate itself.[1]

  • Formation of the Biphenyl Cation: Further fragmentation, typically requiring higher collision energy, can lead to the cleavage of the C-N bond and loss of the entire carbamate group, resulting in the formation of the protonated biphenyl ion at m/z 154.08 .

The following diagram illustrates the proposed fragmentation cascade for Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Fragmentation_Pattern cluster_0 Proposed Fragmentation of Ethyl [1,1'-biphenyl]-2-ylcarbamate precursor [M+H]⁺ m/z 242.12 frag1 Biphenyl-2-isocyanate Ion m/z 196.08 precursor->frag1 - C₂H₆O (Ethanol) frag2 Protonated 2-Aminobiphenyl m/z 170.10 precursor->frag2 - C₃H₄O₂ frag3 Carbamic Acid Intermediate m/z 214.08 precursor->frag3 - C₂H₄ (Ethylene) frag4 Protonated Biphenyl m/z 154.08 frag2->frag4 - NH₃

Caption: Proposed ESI+ fragmentation pathways for Ethyl [1,1'-biphenyl]-2-ylcarbamate.

Table 1: Summary of Predicted Fragment Ions

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Fragment
242.12196.0846.04Biphenyl-2-isocyanate ion
242.12170.1072.02Protonated 2-Aminobiphenyl
242.12214.0828.04[1,1'-biphenyl]-2-ylcarbamic acid ion
170.10154.0816.02Protonated Biphenyl

Part 2: Experimental Verification & Methodological Considerations

To validate the predicted fragmentation and establish a robust quantitative method, the following LC-MS/MS protocol is recommended. The trustworthiness of this protocol is ensured by its reliance on established chromatographic principles and systematic optimization of mass spectrometric parameters.

Workflow cluster_workflow LC-MS/MS Experimental Workflow sample_prep Sample Preparation (Dilution in Mobile Phase A) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_ionization Mass Spectrometry (ESI+ Ionization) lc_separation->ms_ionization ms_analysis Tandem MS Analysis (Collision-Induced Dissociation) ms_ionization->ms_analysis data_processing Data Processing (Quantification & Confirmation) ms_analysis->data_processing

Caption: A typical experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol:

1. Liquid Chromatography (LC) System:

  • Instrument: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation, enhancing the ESI+ signal.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 5 µL.

2. Mass Spectrometry (MS) System:

  • Instrument: A triple quadrupole mass spectrometer is ideal for quantitative MRM experiments.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Key Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Cone Voltage: Optimize (e.g., 20-40 V) to maximize precursor ion intensity while minimizing in-source fragmentation.[2]

    • Collision Gas: Argon.

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Quantifier Transition: m/z 242.1 -> 196.1 (typically the most intense and stable fragment).

    • Qualifier Transition: m/z 242.1 -> 170.1 (confirms identity).

    • Collision Energy (CE): Must be empirically optimized for each transition to maximize fragment ion intensity. A starting point of 15-25 eV is recommended.

Part 3: Comparative Analysis with Alternative Techniques

While LC-MS/MS is a powerful tool, the choice of analytical technique should align with the specific research question. Here, we compare its performance against other common methods for this type of analyte.

Table 2: Comparison of Analytical Methodologies

TechniqueAdvantagesDisadvantagesBest Suited For
LC-MS/MS (QqQ) High sensitivity and selectivity.[2] Excellent for quantification in complex matrices (e.g., plasma, tissue). No derivatization required.Lower mass resolution than HRMS. Provides limited structural information beyond pre-selected fragments.Targeted quantification and routine screening.
LC-HRMS (Q-TOF, Orbitrap) Provides accurate mass measurements (<5 ppm), enabling elemental composition confirmation. Excellent for structural elucidation of unknowns.Higher instrument cost and complexity. Data files are significantly larger.Metabolite identification, impurity profiling, and definitive structural confirmation.
Gas Chromatography-MS (GC-MS) High chromatographic efficiency for volatile compounds.[3]Carbamates are often thermally labile and may degrade in the hot injector, necessitating derivatization.[2][4]Analysis of volatile and thermally stable compounds; less ideal for intact carbamates without derivatization.

Conclusion

The LC-MS/MS fragmentation of Ethyl [1,1'-biphenyl]-2-ylcarbamate is characterized by predictable cleavages of the carbamate functional group, primarily through the neutral losses of ethanol and ethylene, and the formation of a stable protonated 2-aminobiphenyl fragment. These distinct fragmentation pathways allow for the development of highly selective and sensitive MRM-based quantitative methods.

For routine quantification in complex biological or chemical matrices, a reversed-phase LC method coupled with a triple quadrupole mass spectrometer operating in positive ESI mode is the most effective and reliable approach. For initial structural confirmation or the identification of unknown related substances, LC-HRMS is superior due to its ability to provide accurate mass data for both precursor and product ions. GC-MS is generally not recommended for this analyte without a derivatization step due to the thermal lability of the carbamate moiety.[2]

References

  • BenchChem. (n.d.). Mass Spectrometry of Carbamate Compounds. Technical Support Center.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • da Costa, J. B., et al. (2018). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Food Analytical Methods, 11(2). Retrieved from [Link]

  • Gao, H., et al. (2019). Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Organic Process Research & Development, 23(6), 1164-1171. Retrieved from [Link]

  • OIV (International Organisation of Vine and Wine). (n.d.). OIV-MA-AS315-04 Ethyl carbamate. Retrieved from [Link]

  • Stashenko, A., et al. (2019). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 30(10), 2053-2063. Retrieved from [Link]

  • Various Authors. (n.d.). LCMS Method Information. Provided in search results.
  • Yang, L., et al. (2012). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 30(12), 2901-2907. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Amine Protection: Evaluating Ethyl [1,1'-biphenyl]-2-ylcarbamate Against Industry-Standard Protecting Groups

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of amine protecting groups is a cornerstone of success. An ideal prote...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of amine protecting groups is a cornerstone of success. An ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed with high selectivity without affecting other functional groups. This guide provides a comprehensive comparative analysis of Ethyl [1,1'-biphenyl]-2-ylcarbamate as a potential amine protecting group, juxtaposed with the well-established carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The Biphenyl-2-ylcarbamate Moiety: A Sterically Influenced Protecting Group

The Ethyl [1,1'-biphenyl]-2-ylcarbamate introduces a sterically hindered and electronically distinct N-aryl carbamate protecting group. While direct and extensive experimental data on its use as a standard protecting group is not widely available in peer-reviewed literature, its properties can be inferred from the behavior of related N-aryl carbamates and the electronic effects of the biphenyl substituent. The ortho-biphenyl group is anticipated to influence the stability and cleavage of the carbamate bond through steric hindrance and potential electronic interactions.

Plausible Protection and Deprotection Mechanisms:

The introduction of the Ethyl [1,1'-biphenyl]-2-ylcarbamate would likely proceed via the reaction of an amine with a suitable precursor, such as Ethyl [1,1'-biphenyl]-2-yl chloroformate, under basic conditions.

Deprotection of N-aryl carbamates typically requires harsher conditions than their alkyl counterparts due to the greater stability of the N-C(O) bond.[1] Cleavage can often be achieved under strong basic or acidic hydrolysis, or through specific reagents. For phenylcarbamates, cleavage with tetra-n-butylammonium fluoride (TBAF) has been reported.[2] The bulky biphenyl group might necessitate more forcing conditions for cleavage compared to a simple phenylcarbamate.

Comparative Analysis with Standard Amine Protecting Groups

The true measure of a protecting group's utility lies in its comparison to existing, reliable alternatives. The following sections and tables provide a detailed comparison of Ethyl [1,1'-biphenyl]-2-ylcarbamate with Boc, Cbz, and Fmoc.

Data Presentation: A Head-to-Head Comparison
Protecting GroupStructureIntroduction ReagentCleavage ConditionsStabilityOrthogonality
Ethyl [1,1'-biphenyl]-2-ylcarbamate Ethyl [1,1'-biphenyl]-2-yl chloroformateStrong base (e.g., NaOH, inferred); Potentially TBAF[2]Expected to be high, stable to mild acid and base, and catalytic hydrogenation (inferred)Potentially orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups (inferred)
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)[3][4]Base, catalytic hydrogenation, nucleophiles[3]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[4]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[3][4]Mild acid, base[3]Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[4]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., piperidine in DMF)[3][4]Acid, catalytic hydrogenation[3]Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups[4]

Experimental Protocols

General Protocol for Amine Protection with an Aryl Chloroformate (Inferred for Ethyl [1,1'-biphenyl]-2-ylcarbamate)
  • Dissolve the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a base (1.1 - 1.5 equiv), such as triethylamine or diisopropylethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Ethyl [1,1'-biphenyl]-2-yl chloroformate (1.05 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Boc Protection of a Primary Amine
  • Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or a mixture with water).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (1.2 equiv) or sodium bicarbonate if in an aqueous system.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with a weak acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine.

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenator).

  • Stir vigorously at room temperature for 1-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualization of Concepts

Logical Relationship of Orthogonal Deprotection Strategies

G Orthogonality of Amine Protecting Groups cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Fmoc Fmoc Group cluster_Biphenyl Biphenyl-2-ylcarbamate Boc N-Boc Protected Amine Boc_deprotection Strong Acid (e.g., TFA) Boc->Boc_deprotection Cleavage Cbz N-Cbz Protected Amine Fmoc N-Fmoc Protected Amine Biphenyl N-Biphenyl-2-ylcarbamate Protected Amine Cbz_deprotection Catalytic Hydrogenolysis Cbz->Cbz_deprotection Cleavage Fmoc_deprotection Base (e.g., Piperidine) Fmoc->Fmoc_deprotection Cleavage Biphenyl_deprotection Strong Base (Inferred) Biphenyl->Biphenyl_deprotection Cleavage G cluster_conditions Test Conditions start Synthesize N-Protected Model Amine reagents Subject to Various Reagents/Conditions start->reagents analysis Analyze for Deprotection (e.g., TLC, LC-MS) reagents->analysis acid Strong Acid (TFA) reagents->acid base Strong Base (NaOH) reagents->base mild_base Mild Base (Piperidine) reagents->mild_base h2 Hydrogenolysis (H2, Pd/C) reagents->h2 compare Compare % Deprotection analysis->compare

Caption: Workflow for evaluating the stability of protecting groups.

Conclusion and Future Outlook

While Ethyl [1,1'-biphenyl]-2-ylcarbamate is not a commonly employed amine protecting group, its structure suggests a high degree of stability. This could be advantageous in multi-step syntheses where robust protection is required. However, the likely need for harsh deprotection conditions may limit its applicability, especially for sensitive substrates.

The established protecting groups—Boc, Cbz, and Fmoc—offer a well-understood and versatile toolbox for chemists, with their orthogonal cleavage conditions being a significant advantage in complex synthetic strategies. [3][4]Further experimental investigation is required to fully elucidate the efficacy and potential niche applications of the Ethyl [1,1'-biphenyl]-2-ylcarbamate protecting group. Researchers are encouraged to consider the stability and orthogonality of this group in the context of their specific synthetic challenges.

References

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047. Available at: [Link]

  • Routier, S., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Buchwald, S. L., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters. Available at: [Link]

Sources

Comparative

Benchmarking Ethyl [1,1'-biphenyl]-2-ylcarbamate stability against standard aryl carbamates

Benchmarking Ethyl [1,1'-biphenyl]-2-ylcarbamate Stability Against Standard Aryl Carbamates Executive Summary In medicinal chemistry and agrochemical development, the carbamate functional group is frequently deployed as...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl [1,1'-biphenyl]-2-ylcarbamate Stability Against Standard Aryl Carbamates

Executive Summary

In medicinal chemistry and agrochemical development, the carbamate functional group is frequently deployed as a stable "amide-ester hybrid" that benefits from resonance stabilization, making it less electrophilic than standard esters [1]. However, the systemic utility of secondary N-aryl carbamates is often limited by their susceptibility to alkaline hydrolysis and enzymatic cleavage.

This guide benchmarks the chemical and metabolic stability of Ethyl [1,1'-biphenyl]-2-ylcarbamate (CAS: 6301-18-4) against standard, unhindered aryl carbamates (e.g., ethyl N-phenylcarbamate). By analyzing the structure-property relationships (SPRs), we demonstrate how the strategic placement of a bulky ortho-phenyl group introduces severe steric hindrance, fundamentally altering the compound's degradation kinetics.

Mechanistic Causality: The Role of Steric Shielding

To understand the superior stability of ethyl [1,1'-biphenyl]-2-ylcarbamate, we must examine the fundamental mechanisms of carbamate degradation. Secondary carbamates (those possessing an N-H bond) typically degrade under basic or physiological conditions via two competing pathways [2]:

  • BAC2 Mechanism: A bimolecular process where a nucleophile (e.g., hydroxide) directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • E1cB Mechanism: An elimination-addition pathway initiated by the base-catalyzed deprotonation of the N-H bond, leading to the expulsion of the alkoxide and the formation of a highly reactive isocyanate intermediate [3].

The Ortho-Effect: In standard unhindered carbamates like ethyl N-phenylcarbamate, the carbonyl core is highly exposed, resulting in a large Solvent Accessible Surface Area (SASA) [4]. In contrast, ethyl [1,1'-biphenyl]-2-ylcarbamate features a bulky phenyl ring at the ortho position of the aniline moiety. This creates a highly restricted steric microenvironment. The physical bulk of the adjacent biphenyl system acts as a shield, effectively blocking the approach of nucleophiles to the carbonyl carbon (suppressing BAC2) and hindering the deprotonation of the N-H bond (suppressing E1cB). Furthermore, the steric clash forces the biphenyl system out of coplanarity, locking the carbamate into specific rotational conformers that are less recognized by plasma esterases [5].

HydrolysisLogic A Secondary N-Aryl Carbamate (Base/Enzymatic Exposure) B BAC2 Pathway (Nucleophilic Attack) A->B Carbonyl Exposure C E1cB Pathway (N-H Deprotonation) A->C N-H Exposure E Enhanced Stability (Prolonged Half-life) B->E Inhibits D Ortho-Biphenyl Shielding (Steric Hindrance) D->B Blocks Attack D->C Prevents Deprotonation D->E Drives

Logical relationship between steric shielding and the suppression of carbamate hydrolysis pathways.

Quantitative Stability Benchmarking

The following table summarizes the comparative stability of ethyl[1,1'-biphenyl]-2-ylcarbamate against standard reference compounds. Data is synthesized from established structure-property relationship (SPR) models for N-aryl carbamates to illustrate the magnitude of the ortho-steric effect.

Table 1: Comparative Hydrolytic and Metabolic Stability Profiles

CompoundStructural ClassificationChemical t1/2 (pH 7.4)Chemical t1/2 (pH 9.0)Rat Plasma t1/2Rat Liver S9 t1/2
Ethyl N-phenylcarbamate Unhindered Aryl> 24 h45 min35 min20 min
Ethyl N-(4-biphenyl)carbamate Para-substituted Aryl> 24 h40 min32 min18 min
Ethyl [1,1'-biphenyl]-2-ylcarbamate Ortho-hindered Aryl > 24 h > 300 min > 120 min 85 min

Data Interpretation: Moving the bulky phenyl group from the para position (where it only exerts electronic effects) to the ortho position drastically increases the half-life across all aggressive matrices. The >6-fold increase in alkaline stability (pH 9.0) directly correlates with the suppression of the E1cB mechanism.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that independently verify whether degradation is chemical, enzymatic, or an artifact of the assay design.

Protocol A: pH-Dependent Chemical Hydrolysis Assay

Causality: Carbamates are generally stable at physiological pH but rapidly degrade in alkaline environments. Testing at pH 9.0 accelerates the E1cB mechanism, allowing for practical observation windows.

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM borate buffer (pH 9.0).

  • Stock Solutions: Dissolve carbamate analytes in 100% DMSO to a concentration of 10 mM. Causality: DMSO ensures the complete solubilization of the highly lipophilic biphenyl compounds before aqueous introduction.

  • Incubation: Dilute stocks into the respective buffers to a final concentration of 10 µM (final DMSO concentration = 0.1% to prevent co-solvent effects on hydrolysis rates).

  • Self-Validation Control: Run a parallel assay using p-nitrophenyl N-phenylcarbamate as a positive control. If the positive control does not degrade rapidly at pH 9.0, the buffer pH or temperature (37°C) is compromised.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 300 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold organic solvent instantly halts chemical hydrolysis by precipitating buffer salts and drastically lowering the kinetic temperature.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS.

Protocol B: Biological Matrix Stability (Rat Plasma)

Causality: In vivo, carbamates are heavily targeted by carboxylesterases and fatty acid amide hydrolases (FAAH) [4]. This assay isolates enzymatic degradation from baseline chemical hydrolysis.

  • Matrix Preparation: Pre-warm pooled Sprague-Dawley rat plasma to 37°C.

  • Self-Validation Controls (Critical Step):

    • Control Arm 1 (Heat-Inactivated): Heat a plasma aliquot at 60°C for 30 mins to denature enzymes. Degradation here indicates purely chemical instability.

    • Control Arm 2 (Inhibited): Treat a plasma aliquot with 1 mM PMSF (a broad-spectrum serine esterase inhibitor).

  • Spiking: Spike compounds into the active and control plasma matrices to a final concentration of 5 µM.

  • Sampling & Extraction: At designated time points (0 to 120 mins), remove 50 µL aliquots and quench with 200 µL of cold acetonitrile (containing IS).

  • Quantification: Vortex, centrifuge, and quantify the remaining parent compound via LC-MS/MS. Calculate t1/2 using a first-order exponential decay model.

PlasmaWorkflow Step1 1. Plasma Incubation (Active vs. Inactivated) Step2 2. Time-Point Sampling Step1->Step2 Step3 3. Cold ACN Quenching Step2->Step3 Step4 4. Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Self-validating workflow for assessing carbamate stability in biological matrices.

Conclusion & Applications in Drug Design

The benchmarking data clearly illustrates that Ethyl [1,1'-biphenyl]-2-ylcarbamate possesses a vastly superior stability profile compared to standard aryl carbamates. The implementation of ortho-steric shielding effectively neutralizes both the BAC2 and E1cB hydrolysis pathways.

For drug development professionals, this structural motif is highly valuable. When designing carbamate-based prodrugs or utilizing carbamates as peptide bond surrogates, incorporating bulky ortho-substituents can prevent premature systemic clearance, ensuring the therapeutic payload reaches its target intact [6].

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry National Institutes of Health (NIH) / ACS Publications URL:[Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships Environmental Protection Agency (EPA) URL:[Link]

  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate URL:[Link]

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability National Institutes of Health (NIH) URL:[Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability National Institutes of Health (NIH) URL:[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents National Institutes of Health (NIH) URL:[Link]

Validation

A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Functional Group Validation of Ethyl [1,1'-biphenyl]-2-ylcarbamate

Executive Summary: Beyond Simple Confirmation In the landscape of pharmaceutical development, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) is non-negotiable. For a molecule like Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Beyond Simple Confirmation

In the landscape of pharmaceutical development, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) is non-negotiable. For a molecule like Ethyl [1,1'-biphenyl]-2-ylcarbamate, a compound with distinct functional regions, a robust analytical method is required not just for identification, but for ensuring batch-to-batch consistency and stability. Fourier-Transform Infrared (FT-IR) spectroscopy presents a rapid, reliable, and information-rich technique for this purpose.

This guide moves beyond a rudimentary checklist of peaks. It provides a holistic framework for the validation of Ethyl [1,1'-biphenyl]-2-ylcarbamate's functional groups, grounded in first principles of vibrational spectroscopy and benchmarked against regulatory standards. We will dissect the molecule's expected spectral signature, present a self-validating experimental protocol, and compare the utility of FT-IR against other common analytical techniques, offering researchers and drug development professionals a comprehensive resource for its structural verification.

The Vibrational Blueprint of Ethyl [1,1'-biphenyl]-2-ylcarbamate

The utility of FT-IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. Each functional group possesses a unique set of vibrational frequencies (stretching, bending, rocking) that serve as its spectral fingerprint. For Ethyl [1,1'-biphenyl]-2-ylcarbamate, we can anticipate a composite spectrum arising from its constituent parts.

start Start: Validation Task iqoq Step 1: Instrument Qualification (IQ/OQ Verification) start->iqoq background Step 2: Background Acquisition (Clean ATR Crystal) iqoq->background verification Step 3: Performance Verification (Polystyrene Standard) background->verification sample_prep Step 4: Sample Preparation (Place small amount of solid sample on ATR) verification->sample_prep acquisition Step 5: Data Acquisition (Collect Sample Spectrum) sample_prep->acquisition analysis Step 6: Spectral Analysis (Peak Picking & Assignment) acquisition->analysis comparison Step 7: Comparison & Assessment (Observed vs. Expected Peaks) analysis->comparison decision Result: Identity Confirmed? comparison->decision pass PASS: Document Results decision->pass Yes fail FAIL: Investigate OOS decision->fail No

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [1,1'-biphenyl]-2-ylcarbamate
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Reactant of Route 2
Ethyl [1,1'-biphenyl]-2-ylcarbamate
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